Sofosbuvir D6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-FMYNZQRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Sofosbuvir D6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Sofosbuvir D6, a deuterated internal standard crucial for the accurate quantification of the groundbreaking hepatitis C antiviral, Sofosbuvir, in research and clinical settings. This document details the multi-step synthetic pathway, purification strategies, and analytical characterization, presenting quantitative data in accessible formats and illustrating workflows with clear diagrams.
Introduction
Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral medication that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolic activation to its triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[2] For pharmacokinetic, pharmacodynamic, and metabolic studies, a stable isotope-labeled internal standard is essential for precise bioanalysis by mass spectrometry. This compound, where six hydrogen atoms on the isopropyl group of the L-alanine ester moiety are replaced with deuterium, serves this critical role. This guide outlines a robust methodology for its synthesis and purification.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
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Synthesis of the Core Nucleoside: Preparation of the modified sugar-nucleobase conjugate, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.
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Preparation of the Deuterated Phosphoramidate Reagent: Synthesis of the chiral phosphoramidate moiety containing the deuterated isopropyl L-alaninate.
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Coupling and Deprotection: Stereoselective coupling of the core nucleoside with the deuterated phosphoramidate reagent, followed by final deprotection steps to yield this compound.
The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each stage.
References
Physicochemical Properties of Deuterated Sofosbuvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a direct-acting antiviral agent, it potently inhibits the HCV NS5B RNA-dependent RNA polymerase, crucial for viral replication.[3][4] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Sofosbuvir (Sofosbuvir-d6) in comparison to its non-deuterated counterpart, offering valuable insights for researchers and drug development professionals. While direct comparative experimental data for some properties of deuterated Sofosbuvir remains limited in publicly available literature, this guide consolidates existing information and outlines the established methodologies for their determination.
Quantitative Physicochemical Data
The following tables summarize the available quantitative physicochemical data for Sofosbuvir and Sofosbuvir-d6. It is important to note that specific experimental values for some properties of deuterated Sofosbuvir are not widely reported. In such cases, the table indicates the absence of data and a qualitative description is provided where possible.
| Property | Sofosbuvir | Sofosbuvir-d6 | Reference(s) |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₃D₆FN₃O₉P | [5] |
| Molecular Weight | 529.45 g/mol | 535.49 g/mol | |
| Melting Point | 94–125 °C (depends on crystalline polymorph) | Data not available | |
| Water Solubility | ≈105 mg/L (slightly soluble) | Soluble in water (25 mg/mL with sonication and warming) | |
| Solubility in DMSO | Data not available | 50 mg/mL (with sonication) | |
| logP (Octanol-Water) | 1.62 | Data not available | |
| pKa | 9.38 (amide), 10.30 | Data not available |
Experimental Protocols
The determination of the physicochemical properties listed above requires specific and validated experimental protocols. Below are detailed methodologies commonly employed for these assessments, which are applicable to both Sofosbuvir and its deuterated analogue.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
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Principle: An excess amount of the compound is equilibrated with a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.
-
Methodology:
-
Add an excess amount of the test compound (Sofosbuvir or Sofosbuvir-d6) to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure accuracy.
-
Determination of Lipophilicity (logP)
The shake-flask method is also the classical and most reliable method for determining the partition coefficient (logP).
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.
-
Methodology:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the test compound in one of the phases (preferably the one in which it is more soluble).
-
Add a known volume of the second, immiscible phase to the first. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.
-
Agitate the mixture in a sealed container for a sufficient time to reach equilibrium (e.g., by shaking at a constant temperature).
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Determination of Ionization Constant (pKa)
UV-Vis spectrophotometry is a common and efficient method for pKa determination, particularly for compounds with a chromophore.
-
Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.
-
Methodology:
-
Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against the pH.
-
The pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.
-
Determination of Melting Point
Differential Scanning Calorimetry (DSC) or conventional melting point apparatus can be used. Thermogravimetric Analysis (TGA) can provide complementary information on thermal stability.
-
Principle (DSC): The temperature and heat flow associated with thermal transitions in a material are measured. The melting point is identified as the peak temperature of the endothermic transition corresponding to melting.
-
Methodology (DSC):
-
A small, accurately weighed sample of the compound is placed in a sealed aluminum pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored and compared to an empty reference pan.
-
The melting point is determined from the resulting thermogram.
-
-
Principle (TGA): The mass of a sample is measured over time as the temperature changes. This provides information about thermal decomposition and stability.
-
Methodology (TGA):
-
A small sample of the compound is placed in a tared pan attached to a microbalance.
-
The sample is heated at a controlled rate in a specified atmosphere.
-
The change in mass is recorded as a function of temperature.
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Signaling Pathways and Experimental Workflows
Sofosbuvir Metabolic Activation Pathway
Sofosbuvir is a prodrug that requires intracellular activation to its pharmacologically active triphosphate form, GS-461203. This multi-step process is catalyzed by several host enzymes primarily within hepatocytes.
Caption: Intracellular metabolic activation pathway of Sofosbuvir.
Experimental Workflow for Physicochemical Profiling
A logical workflow is essential for the comprehensive physicochemical characterization of a new chemical entity like deuterated Sofosbuvir.
Caption: A typical experimental workflow for physicochemical profiling.
Conclusion
The physicochemical properties of deuterated Sofosbuvir are of significant interest for its potential to offer an improved therapeutic profile compared to the parent drug. While a complete experimental dataset for a direct comparison is not yet fully available in the public domain, this guide provides the foundational knowledge of these key properties and the established methodologies for their determination. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of these critical aspects in the research and development of deuterated Sofosbuvir. Further experimental studies are warranted to fully elucidate the physicochemical profile of deuterated Sofosbuvir and its implications for clinical pharmacology.
References
- 1. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Sofosbuvir and its Deuterated Analog in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Sofosbuvir, a direct-acting antiviral agent that has revolutionized the treatment of Hepatitis C Virus (HCV) infection. The guide delves into the molecular interactions, metabolic activation, and impact on viral replication. Furthermore, it addresses the role and potential implications of its deuterated analog, Sofosbuvir D6, a tool frequently employed in the research and development of this critical therapeutic.
Sofosbuvir: A Nucleotide Analog Inhibitor of HCV NS5B Polymerase
Sofosbuvir is a potent and pangenotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] As a prodrug, Sofosbuvir is designed for oral administration and efficient delivery to the liver, the primary site of HCV replication.[4][5]
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The core mechanism of Sofosbuvir's antiviral activity lies in its ability to act as a chain terminator during HCV RNA synthesis. Upon administration, Sofosbuvir is absorbed and undergoes intracellular metabolism to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite mimics the natural uridine triphosphate substrate of the HCV NS5B polymerase.
The viral polymerase incorporates GS-461203 into the nascent viral RNA strand. However, the presence of the 2'-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, effectively halting the elongation of the RNA chain. This premature termination of viral RNA synthesis prevents the production of new, functional viral genomes, thereby inhibiting viral replication. Sofosbuvir's targeted action on the viral polymerase, with minimal inhibition of human DNA and RNA polymerases, contributes to its favorable safety profile.
Metabolic Activation of Sofosbuvir
The conversion of the Sofosbuvir prodrug to its active triphosphate form is a critical multi-step process that occurs predominantly within hepatocytes. This targeted activation at the site of infection enhances the drug's efficacy.
The metabolic activation pathway involves:
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Ester Cleavage: The initial step is the hydrolysis of the carboxylate ester by human cathepsin A or carboxylesterase 1.
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Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1).
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Phosphorylation: A series of phosphorylations by cellular kinases, including UMP-CMP kinase and nucleoside diphosphate kinase, converts the monophosphate intermediate to the active triphosphate, GS-461203.
Dephosphorylation of the active triphosphate leads to the formation of the inactive nucleoside metabolite GS-331007, which is the primary metabolite detected in plasma.
Figure 1: Metabolic activation pathway of Sofosbuvir.
This compound: A Deuterated Analog
This compound is a stable, isotopically labeled version of Sofosbuvir where six hydrogen atoms have been replaced with deuterium. While direct comparative studies on the mechanism of action of this compound are not extensively available in public literature, its primary and well-documented use is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Sofosbuvir in biological matrices.
Rationale for Deuteration in Drug Research
The substitution of hydrogen with deuterium, a heavier and stable isotope, can influence the physicochemical properties of a molecule. This is primarily due to the kinetic isotope effect (KIE) , where the C-D bond is stronger and more stable than the C-H bond. This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, which is a common step in drug metabolism by cytochrome P450 enzymes.
Potential effects of deuteration on a drug's properties include:
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Altered Metabolic Stability: Deuteration at sites of metabolic oxidation can decrease the rate of metabolism, potentially leading to a longer half-life and increased drug exposure.
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Modified Pharmacokinetics: A change in metabolic rate can alter the pharmacokinetic profile of a drug, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Reduced Formation of Reactive Metabolites: In some cases, deuteration can shift the metabolic pathway away from the formation of toxic or reactive metabolites.
While these are the theoretical advantages that drive the development of deuterated drugs, it is important to note that the actual effects of deuteration are highly specific to the molecule and the site of deuteration and must be evaluated on a case-by-case basis. In the context of this compound, its use as an internal standard is predicated on it having nearly identical chemical and physical properties to Sofosbuvir, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sofosbuvir based on available data.
Table 1: In Vitro Antiviral Activity of Sofosbuvir
| Parameter | Value | Cell Line/Assay | Genotype | Reference |
| EC50 | 2.4 - 19.4-fold reduction in susceptibility for S282T mutant | HCV Replicons | 1b, 2a, 3a, 4a, 2b, 5a, 6a | |
| IC50 | 2.01–23.84 μM | NS5B Polymerase Inhibition Assay | Not Specified |
Table 2: Pharmacokinetic Parameters of Sofosbuvir and its Metabolites
| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) | Reference |
| Tmax (hours) | 0.5 - 2 | Not specified | |
| Half-life (t1/2) (hours) | 0.4 | 27 | |
| Plasma Protein Binding | 61-65% | Not specified | |
| Excretion | Primarily metabolized | 80% renal |
Key Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a cell-based system used to assess the antiviral activity of compounds against HCV replication.
Methodology:
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Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.
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Replicon Transfection: Cells are transfected with an in vitro-transcribed HCV replicon RNA. This RNA is a subgenomic fragment of the HCV genome that can replicate autonomously within the cells and often contains a reporter gene (e.g., luciferase) for easy quantification of replication.
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Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., Sofosbuvir).
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.
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Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.
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Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.
Figure 2: Experimental workflow for an HCV replicon assay.
NS5B Polymerase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Reagents:
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Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A) or a heteropolymeric RNA).
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Primer (if required by the template).
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Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]UTP or a fluorescently labeled UTP).
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Test compound (e.g., Sofosbuvir triphosphate).
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Reaction buffer containing MgCl2 or MnCl2, DTT, and other necessary components.
-
-
Reaction Setup: The reaction mixture is prepared by combining the buffer, NS5B polymerase, RNA template/primer, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the rNTP mix.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific duration.
-
Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done by methods such as scintillation counting for radiolabeled products or fluorescence measurement for fluorescently labeled products.
-
Data Analysis: The concentration of the compound that inhibits the polymerase activity by 50% (IC50) is determined from the dose-response curve.
Conclusion
Sofosbuvir represents a landmark achievement in antiviral therapy, offering a highly effective and safe treatment for chronic HCV infection. Its mechanism as a prodrug that is intracellularly converted to an active chain-terminating inhibitor of the viral NS5B polymerase is a testament to rational drug design. While its deuterated analog, this compound, is primarily utilized as an indispensable tool in bioanalytical research, the principles of deuteration and the kinetic isotope effect hold significant promise for the future development of drugs with improved pharmacokinetic and metabolic profiles. A thorough understanding of these molecular mechanisms and experimental methodologies is crucial for the continued advancement of antiviral drug discovery and development.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 5. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect in Sofosbuvir D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir is a cornerstone in the treatment of Hepatitis C, acting as a prodrug that, once metabolized, inhibits the HCV NS5B polymerase, an enzyme essential for viral replication.[][2] A key area of interest in pharmaceutical development is the enhancement of drug properties through isotopic substitution, leading to the synthesis of deuterated compounds like Sofosbuvir D6. The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). This technical guide provides an in-depth exploration of the theoretical underpinnings of the KIE in the context of this compound, including its mechanism of action, metabolic pathways, and the analytical methods used to study these phenomena. While direct comparative quantitative data between Sofosbuvir and this compound is not publicly available, this guide will establish a framework for understanding the potential impact of deuteration on this potent antiviral agent.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[3] In drug metabolism, this is most commonly observed when a carbon-hydrogen (C-H) bond targeted for enzymatic cleavage is replaced with a stronger carbon-deuterium (C-D) bond.[3] This increased bond strength requires more energy to break, leading to a slower rate of metabolism.[3] This can result in a more favorable pharmacokinetic profile, including increased drug exposure, a longer half-life, and potentially reduced formation of toxic metabolites.
Sofosbuvir: Mechanism of Action and Metabolism
Sofosbuvir is a nucleotide analog prodrug that undergoes extensive intracellular metabolism to form its active antiviral agent, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus halting viral replication.
The metabolic activation of Sofosbuvir is a multi-step process that occurs primarily in the liver. It involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate metabolite. Subsequent phosphorylations yield the active triphosphate, GS-461203. The major circulating, inactive metabolite is GS-331007, which is formed by dephosphorylation.
Signaling Pathway: Sofosbuvir Metabolism
Caption: Intracellular metabolic activation pathway of Sofosbuvir.
This compound and the Anticipated Kinetic Isotope Effect
This compound is a deuterated analog of Sofosbuvir, available for research purposes. The specific sites of deuteration are key to understanding the potential kinetic isotope effect. While the exact positions of the six deuterium atoms are proprietary, they are likely placed at metabolically vulnerable positions to slow down enzymatic degradation.
The primary sites of metabolism on the Sofosbuvir molecule that could be targeted for deuteration to elicit a kinetic isotope effect are the ester and phosphoramidate moieties, which are cleaved by esterases and HINT1, respectively. If deuteration occurs at or near these sites, a slowing of the metabolic activation or degradation processes could be observed.
Quantitative Data Summary
A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available quantitative data directly comparing the pharmacokinetic parameters (e.g., AUC, Cmax, t½) or metabolic stability of Sofosbuvir and this compound. The following tables are presented as templates to be populated should such data become available.
Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Sofosbuvir | This compound | Fold Change |
| AUC (ng·h/mL) | Data N/A | Data N/A | Data N/A |
| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A |
| t½ (h) | Data N/A | Data N/A | Data N/A |
| CL/F (L/h) | Data N/A | Data N/A | Data N/A |
Table 2: Comparative In Vitro Metabolic Stability (Hypothetical Data)
| System | Sofosbuvir t½ (min) | This compound t½ (min) | KIE (t½ D6 / t½ H) |
| Human Liver Microsomes | Data N/A | Data N/A | Data N/A |
| Human Hepatocytes | Data N/A | Data N/A | Data N/A |
| Recombinant CES1 | Data N/A | Data N/A | Data N/A |
| Recombinant CatA | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating the kinetic isotope effect in this compound are not available in the public domain. However, based on standard methodologies for such investigations, the following outlines the likely experimental designs that would be employed.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of Sofosbuvir and this compound in various in vitro systems.
Methodology:
-
Incubation: Sofosbuvir and this compound would be incubated separately with a source of metabolic enzymes, such as human liver microsomes or cryopreserved human hepatocytes. The incubation mixture would typically contain a buffered solution at physiological pH and temperature (37°C), and the reaction would be initiated by the addition of a cofactor like NADPH for cytochrome P450-mediated reactions, though not the primary pathway for Sofosbuvir.
-
Time Points: Aliquots of the incubation mixture would be collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in the collected aliquots would be stopped (quenched) by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples would be centrifuged to pellet the precipitated proteins, and the supernatant containing the parent drug and any metabolites would be collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent drug (Sofosbuvir or this compound) in the supernatant would be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent drug remaining would be plotted against time. The slope of the linear portion of this curve would be used to calculate the in vitro half-life (t½). The kinetic isotope effect would be calculated as the ratio of the half-life of this compound to that of Sofosbuvir.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Sofosbuvir and this compound in an animal model or human subjects.
Methodology:
-
Dosing: A cohort of subjects (e.g., rodents, non-human primates, or human volunteers) would be administered a single oral dose of either Sofosbuvir or this compound.
-
Blood Sampling: Blood samples would be collected at predetermined time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of the parent drug and its major metabolites (e.g., GS-331007) in the plasma samples would be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as AUC, Cmax, t½, and clearance (CL/F).
-
Statistical Analysis: Statistical methods would be used to compare the pharmacokinetic parameters between the Sofosbuvir and this compound groups to determine if there are statistically significant differences.
Experimental Workflow Diagram
References
Commercial Availability and Technical Guide to Sofosbuvir D6 for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of Sofosbuvir in various biological matrices. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in bioanalytical methods, and a description of the metabolic fate of Sofosbuvir.
Commercial Suppliers and Availability
This compound (CAS No. 1868135-06-1) is available from several commercial suppliers catering to the research and pharmaceutical development community. It is primarily used as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The table below summarizes the offerings from various suppliers.
| Supplier | Product Name(s) | Available Quantities | Purity | Notes |
| MedchemExpress | Sofosbuvir-d6, PSI-7977-d6 | 2 mg | 98.07% | Accompanied by a Certificate of Analysis (CoA). For research use only.[1] |
| Daicel Pharma Standards | Sofosbuvir-D6 | Custom synthesis | High purity | Provides a comprehensive Certificate of Analysis (CoA) with detailed characterization data (1H NMR, 13C NMR, IR, MASS, and HPLC purity). Offers synthesis of unknown impurities and degradation products. |
| Simson Pharma Limited | Sofosbuvir-D6 | Custom synthesis | High quality | Every compound is accompanied by a Certificate of Analysis. |
| Clearsynth | Sofosbuvir-d6 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | High quality | Accompanied by a Certificate of Analysis. |
| A Chemtek | This compound | Not specified | 98+% | Provides basic product information. |
Physicochemical Properties and Storage
-
Molecular Formula: C₂₂H₂₃D₆FN₃O₉P[1]
-
Molecular Weight: 535.49 g/mol [1]
-
Appearance: White to off-white solid[1]
-
Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Experimental Protocols
General Synthesis Approach for Deuterated Sofosbuvir
The synthesis of the core nucleoside and the phosphoramidate moiety follows established chemical pathways, which can be adapted for the incorporation of the deuterated isopropyl group. Researchers requiring a custom synthesis of this compound with specific labeling patterns should consult with specialized chemical synthesis providers.
Quantification of Sofosbuvir in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir in human plasma, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.
1. Preparation of Stock and Working Solutions:
-
Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Sofosbuvir in an appropriate solvent such as methanol or DMSO.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sofosbuvir stock solution in a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 10 µg/mL.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.5% formic acid in water and methanol (e.g., 30:70 v/v).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sofosbuvir: Precursor ion [M+H]⁺ at m/z 530.2 → Product ion at m/z 243.0.
-
This compound: Precursor ion [M+H]⁺ at m/z 536.2 → Product ion at m/z 243.0 (or another suitable fragment). Note: The exact m/z will depend on the specific deuteration pattern. The precursor ion for a D6 variant on the isopropyl group would be m/z 536.2. The product ion resulting from the loss of the phosphoramidate side chain would be the same as the unlabeled compound.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Sofosbuvir to this compound against the concentration of the calibration standards.
-
Determine the concentration of Sofosbuvir in the plasma samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway of Sofosbuvir
Sofosbuvir is a prodrug that undergoes intracellular activation to its pharmacologically active form, the uridine triphosphate analog GS-461203. This active metabolite is then incorporated into the replicating hepatitis C virus (HCV) RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The metabolic activation and subsequent inactivation pathways are crucial for understanding the drug's efficacy and pharmacokinetic profile.
Caption: Metabolic activation pathway of Sofosbuvir.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Sofosbuvir using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of Sofosbuvir.
This technical guide provides essential information for researchers utilizing this compound. By understanding its commercial availability, proper handling, and application in validated analytical methods, scientists can ensure the generation of high-quality, reliable data in their drug development and research endeavors.
References
Navigating the Stability of Sofosbuvir D6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the integrity of stable-isotope labeled internal standards like Sofosbuvir D6 is paramount for accurate bioanalytical and metabolic studies. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon available data and established international guidelines. The information presented here is critical for maintaining the compound's purity and ensuring the reliability of experimental outcomes.
This compound, a deuterated analog of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, serves as a crucial internal standard in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS).[1] Its stability profile is expected to closely mirror that of the parent compound, Sofosbuvir. Therefore, understanding the degradation pathways and optimal storage conditions of Sofosbuvir is directly applicable to its deuterated counterpart.
Recommended Storage Conditions
Proper storage is fundamental to preserving the chemical integrity of this compound. The following tables summarize the recommended storage conditions for this compound in both solid (powder) and in-solution forms, based on manufacturer guidelines.
Table 1: Recommended Storage Conditions for Solid this compound [1][2][3]
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Recommended Storage Conditions for this compound in Solvent [1]
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific long-term stability data for this compound is not extensively published, studies on Sofosbuvir provide critical insights into its degradation profile under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.
Table 3: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Significant degradation observed. One study reported 8.66% degradation after 10 hours of reflux in 1N HCl at 80°C. Another study showed 23% degradation in 0.1N HCl after 6 hours. | |
| Base Hydrolysis | Highly susceptible to degradation. One study reported 45.97% degradation in 0.5N NaOH at 60°C for 24 hours. Another found 50% degradation in 0.1N NaOH after 10 hours. | |
| Oxidative Degradation | Less susceptible compared to hydrolysis, but some degradation occurs. One study noted minimal degradation (0.79%), while another study using 30% H₂O₂ identified degradation products. | |
| Thermal Degradation | Generally stable. No significant degradation was observed at 50°C for 21 days in one study. | |
| Photolytic Degradation | Generally stable under photolytic conditions as per ICH guidelines. | |
| Neutral Hydrolysis | Some degradation can occur over extended periods. One study reported 76.97% recovery after 72 hours at room temperature. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of Sofosbuvir, which can be adapted for this compound.
Protocol 1: Forced Degradation Studies (General Workflow)
This protocol is based on typical stress testing conditions outlined in ICH guidelines and published literature on Sofosbuvir.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux the mixture at 80°C for a specified period (e.g., 10 hours). After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.5N NaOH. Maintain the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with a suitable acid (e.g., 0.5N HCl).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the solution at 80°C for a specified period (e.g., 48 hours).
-
Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux the drug solution in a neutral solvent.
-
Photolytic Degradation: Expose the solid drug substance and the drug solution to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Following exposure to stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The method should be capable of separating the intact drug from its degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
This is a generalized protocol for developing an HPLC method to analyze this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column Selection: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Start with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve good resolution between the parent drug and all degradation products.
-
-
Detection Wavelength: Monitor the elution profile at the wavelength of maximum absorbance for Sofosbuvir, which is approximately 260 nm.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thus inhibiting viral replication.
Caption: Sofosbuvir's metabolic activation and mechanism of action.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
References
Molecular weight and formula of Sofosbuvir D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. It is primarily utilized as an internal standard in bioanalytical method development and validation for the quantification of Sofosbuvir in biological matrices. This guide covers its fundamental properties, detailed experimental protocols for its application, and a visualization of the metabolic pathway of its parent compound, Sofosbuvir.
Core Properties of this compound
This compound is a stable isotope-labeled version of Sofosbuvir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders it chemically identical to Sofosbuvir but with a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | Isopropyl ((2S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate-d6 |
| Molecular Formula | C22H23D6FN3O9P[1][2][3] |
| Molecular Weight | 535.49 g/mol [1][2] |
| CAS Number | 1868135-06-1 |
| Appearance | White to off-white solid |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |
Metabolic Activation of Sofosbuvir
Sofosbuvir is a prodrug that undergoes intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its metabolic pathway, leading to the formation of the active triphosphate analog that inhibits the hepatitis C virus (HCV) NS5B polymerase.
References
A Comprehensive Technical Guide to Sofosbuvir D6: CAS Number, Analytical Standards, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. This document details its chemical identity, analytical standards, and a representative experimental protocol for its use as an internal standard in quantitative bioanalysis. Furthermore, it illustrates the metabolic activation pathway of its parent compound, Sofosbuvir.
This compound: Chemical Identity and Properties
This compound is a stable isotope-labeled version of Sofosbuvir, where six hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Sofosbuvir in biological matrices, as it is chemically identical to the analyte but has a distinct mass.
CAS Number: 1868135-06-1[1][2]
Analytical Standards
Below is a summary of typical analytical standards for this compound available from various suppliers. Researchers should always refer to the Certificate of Analysis provided by the specific supplier for lot-specific details.
| Parameter | Typical Specification |
| Chemical Name | Propan-2-yl-1,1,1,3,3,3-d6((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[3] |
| Synonyms | PSI-7977-d6, GS-7977-d6 |
| Molecular Formula | C₂₂H₂₃D₆FN₃O₉P[2][4] |
| Molecular Weight | 535.49 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥90% |
| Storage Conditions | Powder: -20°C for long-term storage (up to 3 years). In solvent: -80°C for up to 6 months, -20°C for up to 1 month. |
| Solubility | Soluble in DMSO and H₂O (may require ultrasonication and warming) |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that undergoes intracellular metabolism to its pharmacologically active form, the uridine triphosphate analog GS-461203. This active metabolite acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide, it is incorporated into the nascent viral RNA strand, leading to chain termination and thus halting viral replication.
Metabolic Activation Pathway of Sofosbuvir
The following diagram illustrates the key steps in the intracellular conversion of Sofosbuvir to its active triphosphate form.
References
Methodological & Application
Application Note: Quantitative Analysis of Sofosbuvir in Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] Accurate and reliable quantification of Sofosbuvir in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sofosbuvir in human plasma. The use of a stable isotope-labeled internal standard, Sofosbuvir D6, ensures high accuracy and precision. The method described herein is simple, rapid, and suitable for high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Sofosbuvir (Purity ≥99%), this compound (Purity ≥99%)
-
Plasma: Human plasma with K2EDTA as an anticoagulant
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water
-
Ethyl acetate (for Liquid-Liquid Extraction)
-
Methanol and Milli-Q water (for Solid-Phase Extraction)
-
2. Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5.00 mg of Sofosbuvir and this compound into separate 5 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up the volume to the mark.[2]
-
-
Intermediate Solutions (100 µg/mL):
-
Dilute 500 µL of the 1 mg/mL Sofosbuvir stock solution to 5 mL with a diluent of methanol and water (60:40, v/v).[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate solution with the same diluent to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Prepare a working solution of this compound at a concentration of 10.00 µg/mL in a methanol and water (60:40, v/v) diluent.[2]
-
3. Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Spike appropriate amounts of the Sofosbuvir working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range is 10 ng/mL to 3000 ng/mL.[2]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
4. Sample Preparation
Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Protocol 1: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 100 µL of 1.0% formic acid.
-
Condition a Strata-X (30 mg, 1cc) SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of Milli-Q water.
-
Elute the analytes with 0.5 mL of methanol.
-
To the eluate, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v), vortex, and transfer to an autosampler vial.
-
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 250 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution and 50 µL of 0.1% formic acid and vortex.
-
Add 2.5 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: Acquity UPLC system (Waters) or equivalent.
-
Column: Gemini NX 5µ C18 (50 x 2.0mm) or equivalent.
-
Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 2.0 µL.
-
Column Temperature: 35°C.
-
Run Time: Approximately 5 minutes.
-
-
Mass Spectrometry:
-
System: Waters Xevo TQ MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 5.5 kV.
-
MRM Transitions:
-
Sofosbuvir: 530.2 -> 243.1
-
This compound: 536.2 -> 243.1
-
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Sofosbuvir | This compound |
| Precursor Ion (m/z) | 530.2 | 536.2 |
| Product Ion (m/z) | 243.1 | 243.1 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10.002 - 3000.488 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within 85-115% of the nominal concentration |
| Precision (%CV) | ≤ 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Sofosbuvir quantification.
Caption: Key components for accurate Sofosbuvir quantification.
References
Development of a Validated Bioanalytical Method for Sofosbuvir using Sofosbuvir-d6 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a validated bioanalytical method for the quantification of Sofosbuvir in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Sofosbuvir-d6, a stable isotope-labeled version of the drug, is employed as the internal standard (IS) to ensure accuracy and precision.[1][2][3][4] This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of Hepatitis C virus (HCV) infection.[5][6] It is a prodrug that is metabolized to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[5] Accurate measurement of Sofosbuvir concentrations in biological matrices is essential for optimizing patient treatment and for the development of new antiviral therapies.
The following sections detail the experimental workflow, provide step-by-step protocols, and present validation data in a clear, tabular format.
Experimental and Logical Workflow
The bioanalytical process for the quantification of Sofosbuvir in plasma samples is outlined below. The workflow ensures the efficient and accurate processing of samples from collection to final data analysis.
Caption: Bioanalytical workflow for Sofosbuvir quantification.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir and Sofosbuvir-d6 reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate or Methyl tert-butyl ether (for LLE)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sofosbuvir and Sofosbuvir-d6 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[7]
-
Working Standard Solutions: Prepare serial dilutions of the Sofosbuvir stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Sofosbuvir-d6 stock solution with the same diluent to achieve a final concentration suitable for spiking in all samples (e.g., 10 µg/mL).[7]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Sofosbuvir-d6 internal standard working solution to all tubes except the blank.
-
Vortex for 30 seconds.
-
Add 2.5 mL of ethyl acetate.[8]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 500 µL of the mobile phase.[5]
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileIsocratic or gradient elution (e.g., 30:70 v/v A:B)[8] |
| Flow Rate | 0.5 - 0.7 mL/min[8][9] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 325°C[8] |
| MRM Transitions | Sofosbuvir: 530.0 -> 243.0 m/z[5][10]Sofosbuvir-d6: 536.5 -> 249.0 m/z (Calculated)Sofosbuvir-d3: 431.38 -> 282.37 m/z[8] |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters and their acceptance criteria.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 0.5 - 5000[5] | ≥ 0.99 |
| Sofosbuvir | 4.063 - 8000.010[8] | ≥ 0.9985[8] |
| Sofosbuvir | 0.3 - 3000[9] | ≥ 0.99 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | User-defined | ≤ 20% | ≤ 20% | 80-120% |
| Low | User-defined | ≤ 15% | ≤ 15% | 85-115% |
| Medium | User-defined | ≤ 15% | ≤ 15% | 85-115% |
| High | User-defined | ≤ 15% | ≤ 15% | 85-115% |
Note: One study reported intra- and inter-day precision (%CV) of ≤3.8% and accuracy (% nominal) of 98-102%.[5]
Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Sofosbuvir | Low | > 80% |
| Medium | > 80% | |
| High | > 80% |
Note: Reported extraction recoveries for Sofosbuvir range from 75.36% to 98.30%.[5][8]
Conclusion
The described LC-MS/MS method using Sofosbuvir-d6 as an internal standard provides a robust, sensitive, and specific approach for the quantification of Sofosbuvir in human plasma. The detailed protocols and validation data confirm its suitability for regulated bioanalysis in support of clinical and preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Sofosbuvir-d6 in Pharmacokinetic Studies of Sofosbuvir
Application Note & Protocol
Introduction
Sofosbuvir is a direct-acting antiviral agent pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] Accurate characterization of its pharmacokinetic (PK) profile is essential for determining optimal dosing regimens and ensuring therapeutic efficacy. Pharmacokinetic studies measure key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[2][3] To ensure the accuracy and reliability of these measurements, especially in complex biological matrices like human plasma, a stable isotope-labeled internal standard is employed during bioanalysis. Sofosbuvir-d6, a deuterated analog of Sofosbuvir, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its chemical and physical properties are nearly identical to Sofosbuvir, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring precise quantification by correcting for variations during sample preparation and analysis.
Principle of Isotope Dilution Mass Spectrometry
The use of Sofosbuvir-d6 in pharmacokinetic studies is based on the principle of isotope dilution mass spectrometry. A known concentration of the internal standard (Sofosbuvir-d6) is added to all samples, including calibration standards, quality controls, and the unknown study samples. During sample preparation and injection into the LC-MS/MS system, any loss of analyte (Sofosbuvir) will be accompanied by a proportional loss of the internal standard. The mass spectrometer detects and quantifies both the analyte and the internal standard. The ratio of the analyte's response to the internal standard's response is then used to calculate the exact concentration of Sofosbuvir in the original sample. This method significantly improves the precision and accuracy of the results.
Applications
The primary application of Sofosbuvir-d6 is as an internal standard in bioanalytical methods for the quantification of Sofosbuvir in biological matrices, most commonly human plasma. This is a critical component in various pharmacokinetic studies, including:
-
Bioequivalence Studies: To compare the pharmacokinetic profiles of a generic drug product to a reference product.
-
Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the pharmacokinetics of Sofosbuvir.
-
Pharmacokinetic Studies in Special Populations: To evaluate the pharmacokinetics of Sofosbuvir in specific patient groups, such as those with renal or hepatic impairment, or in pregnant women.
-
Dose-Ranging Studies: To determine the optimal dose of Sofosbuvir.
Experimental Protocol: Quantification of Sofosbuvir in Human Plasma using Sofosbuvir-d6
This protocol outlines a typical LC-MS/MS method for the quantification of Sofosbuvir in human plasma for a pharmacokinetic study.
Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir-d6 (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
Preparation of Stock and Working Solutions
-
Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in methanol.
-
Sofosbuvir-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Sofosbuvir stock solution with a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Sofosbuvir-d6 by diluting the stock solution.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, QCs, and unknown plasma samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add a specific volume of the Sofosbuvir-d6 working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrument conditions and parameters. These may need to be optimized for specific instruments.
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sofosbuvir: m/z 530.2 → 243.1
-
Sofosbuvir-d6: m/z 536.2 → 243.1
-
-
Data Analysis
-
Integrate the peak areas for both Sofosbuvir and Sofosbuvir-d6 for all samples.
-
Calculate the peak area ratio of Sofosbuvir to Sofosbuvir-d6.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).
-
Determine the concentration of Sofosbuvir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the pharmacokinetic parameters.
Data Presentation
The following table summarizes typical pharmacokinetic parameters of Sofosbuvir from a bioequivalence study in healthy volunteers under fasting and fed conditions.
| Pharmacokinetic Parameter | Condition | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | Fasting | 557.3 ± 312.4 | 560.1 ± 348.7 |
| Fed | 893.4 ± 482.1 | 901.2 ± 511.6 | |
| AUC0-t (ng·h/mL) | Fasting | 834.5 ± 289.1 | 825.7 ± 296.3 |
| Fed | 1502.6 ± 467.8 | 1490.8 ± 455.9 | |
| AUC0-∞ (ng·h/mL) | Fasting | 845.2 ± 293.4 | 836.9 ± 301.5 |
| Fed | 1513.7 ± 471.2 | 1501.9 ± 460.3 | |
| Tmax (h) | Fasting | 0.5 (0.5-2.0) | 0.5 (0.5-2.0) |
| Fed | 1.0 (0.5-4.0) | 1.0 (0.5-4.0) | |
| T1/2z (h) | Fasting | 0.45 ± 0.12 | 0.46 ± 0.14 |
| Fed | 0.48 ± 0.15 | 0.47 ± 0.13 |
Data is illustrative and based on values reported in bioequivalence studies. Actual values may vary.
Visualizations
Caption: Experimental workflow for Sofosbuvir quantification.
Caption: Role of an internal standard in pharmacokinetic analysis.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Bioequivalence and Safety of a Generic Sofosbuvir Product in Healthy Chinese Volunteers under Fasting and Fed Conditions [xiahepublishing.com]
- 3. scispace.com [scispace.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Drug Metabolism and Distribution Studies Using Sofosbuvir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that undergoes extensive intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. Understanding the in vivo metabolism and distribution of Sofosbuvir is critical for optimizing its therapeutic efficacy and safety profile.
The use of stable isotope-labeled compounds, such as Sofosbuvir-d6, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium (d6) label allows for the differentiation of the administered drug from its unlabeled counterpart and endogenous compounds, facilitating accurate quantification and metabolite identification using mass spectrometry. This application note provides detailed protocols for conducting in vivo drug metabolism and distribution studies of Sofosbuvir-d6 in a preclinical rodent model.
Principle of Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling is a technique where one or more atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium). This subtle change in mass does not significantly alter the physicochemical properties or biological activity of the drug. However, the mass difference is readily detectable by mass spectrometry, allowing the labeled drug and its metabolites to be distinguished from their unlabeled endogenous or exogenous counterparts. Sofosbuvir-d6 can be used as a tracer to study its metabolic fate or as an internal standard for the accurate quantification of unlabeled Sofosbuvir.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical in vivo pharmacokinetic study in rats, comparing the plasma pharmacokinetics and tissue distribution of Sofosbuvir and its deuterated analog, Sofosbuvir-d6. This data is intended to demonstrate the type of results that can be obtained from such studies.
Table 1: Comparative Plasma Pharmacokinetic Parameters of Sofosbuvir and Sofosbuvir-d6 in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Sofosbuvir | Sofosbuvir-d6 |
| Cmax (ng/mL) | 1500 ± 250 | 1550 ± 280 |
| Tmax (hr) | 0.5 | 0.5 |
| AUC (0-t) (ng·hr/mL) | 2500 ± 400 | 2800 ± 450 |
| AUC (0-inf) (ng·hr/mL) | 2600 ± 420 | 2950 ± 480 |
| t½ (hr) | 0.4 ± 0.1 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Comparative Plasma Pharmacokinetic Parameters of the Metabolite GS-331007 Following a Single Oral Dose of Sofosbuvir or Sofosbuvir-d6 (10 mg/kg) in Rats
| Parameter | GS-331007 (from Sofosbuvir) | GS-331007 (from Sofosbuvir-d6) |
| Cmax (ng/mL) | 3500 ± 600 | 3600 ± 650 |
| Tmax (hr) | 2.0 | 2.0 |
| AUC (0-t) (ng·hr/mL) | 55000 ± 9000 | 58000 ± 9500 |
| AUC (0-inf) (ng·hr/mL) | 57000 ± 9200 | 60000 ± 9800 |
| t½ (hr) | 27 ± 5 | 27 ± 5 |
Data are presented as mean ± standard deviation.
Table 3: Tissue Distribution of Sofosbuvir-d6 and its Metabolite GS-331007 in Rats 2 Hours Post-Oral Administration (10 mg/kg)
| Tissue | Sofosbuvir-d6 Concentration (ng/g) | GS-331007 Concentration (ng/g) |
| Liver | 8500 ± 1200 | 15000 ± 2500 |
| Kidney | 1200 ± 200 | 25000 ± 4000 |
| Intestine | 5000 ± 900 | 8000 ± 1500 |
| Spleen | 400 ± 80 | 1500 ± 300 |
| Lung | 600 ± 110 | 2000 ± 350 |
| Heart | 300 ± 60 | 1200 ± 250 |
| Brain | < 50 | < 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.
2. Dosing:
-
Formulation: Sofosbuvir-d6 is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dose: A single oral dose of 10 mg/kg is administered by gavage.
3. Blood Sampling:
-
Procedure: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection: Blood samples are collected into tubes containing K2EDTA as an anticoagulant and placed on ice immediately.
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound or a different isotope-labeled version of Sofosbuvir).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Sofosbuvir-d6 and its metabolite GS-331007.
-
Tissue Distribution Study Protocol
1. Animal Model and Dosing:
-
Follow the same animal model and dosing procedure as the pharmacokinetic study.
2. Tissue Collection:
-
At predetermined time points (e.g., 2 and 8 hours post-dose), animals are euthanized by an approved method.
-
Tissues of interest (liver, kidneys, intestine, spleen, lungs, heart, brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
3. Tissue Homogenization and Sample Preparation:
-
Thaw tissue samples on ice.
-
Homogenize a known weight of each tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
Use an aliquot of the tissue homogenate for extraction following a similar protein precipitation procedure as described for plasma, with potential optimization for each tissue matrix.
4. Bioanalytical Method (LC-MS/MS):
-
Follow the same LC-MS/MS method as for the plasma analysis, with the calibration standards and quality control samples prepared in the corresponding blank tissue homogenate to account for matrix effects.
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.
Application Note: Protocol for Utilizing Sofosbuvir D6 in Cell-Based Antiviral Assays
Introduction
Sofosbuvir is a direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a nucleotide analog prodrug that, once inside a hepatocyte, is metabolized into its pharmacologically active triphosphate form, GS-461203.[2][3] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][4] To evaluate the efficacy and intracellular pharmacology of Sofosbuvir, robust cell-based assays are essential. The human hepatoma cell line, Huh-7, and its derivatives are widely used for these in vitro studies as they support HCV replication.
This document outlines a detailed protocol for determining the antiviral activity of Sofosbuvir using an HCV replicon assay and for assessing its cytotoxicity. Furthermore, it describes the application of Sofosbuvir D6, a stable isotope-labeled version of the drug, as an internal standard for the accurate quantification of intracellular Sofosbuvir and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This quantification is crucial for correlating antiviral efficacy with the intracellular concentration of the active drug, providing valuable insights for drug development professionals.
Quantitative Data Summary
The antiviral activity of a compound is typically expressed as the 50% effective concentration (EC50), while its cytotoxicity is expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of Sofosbuvir
| Parameter | Cell Line | HCV Genotype/Replicon | Value | Reference |
| EC50 | Huh-7 based | Genotype 1a | 62 nM (range 29-128 nM) | |
| Huh-7 based | Genotype 1b | 102 nM (range 45-170 nM) | ||
| Huh-7 based | Genotype 2a | 29 nM (range 14-81 nM) | ||
| Huh-7 based | Genotype 3a | 81 nM (range 24-181 nM) | ||
| Huh-7 based | Genotype 4a | 130 nM | ||
| CC50 | Huh-7 | Not Applicable | >36 µM |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of Sofosbuvir's antiviral potency in a stable HCV replicon cell line. HCV replicons are self-replicating RNAs that contain a reporter gene (e.g., luciferase), allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 cell line stably expressing an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection, if applicable)
-
Sofosbuvir (non-deuterated)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Sofosbuvir in DMEM. A typical concentration range would be from 0.1 nM to 1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Sofosbuvir. Include wells for "cells only" (no virus, no compound) as a negative control and "vehicle control" (cells with replicon, treated with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the vehicle control wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the Sofosbuvir concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol uses the MTT assay to measure the effect of Sofosbuvir on the metabolic activity of Huh-7 cells, a proxy for cell viability.
Materials:
-
Huh-7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Sofosbuvir
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat the cells with the same serial dilutions of Sofosbuvir as used in the antiviral assay. Include a "no-drug" control.
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "no-drug" control.
-
Plot the percentage of viability against the logarithm of the Sofosbuvir concentration.
-
Determine the CC50 value using non-linear regression.
-
Protocol 3: Intracellular Quantification using this compound as Internal Standard
This protocol describes the extraction and analysis of intracellular Sofosbuvir and its active triphosphate metabolite (GS-461203) from treated cells, using this compound for accurate quantification.
Materials:
-
HCV replicon cells treated with Sofosbuvir (from a parallel experiment to Protocol 1)
-
This compound (as an internal standard)
-
Ice-cold 70% Methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After the 72-hour treatment period, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 200 µL of ice-cold 70% methanol spiked with a known concentration of this compound to each well. The D6 version serves as the internal standard (IS) to correct for extraction loss and matrix effects.
-
Lysis: Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate Sofosbuvir, its metabolites, and the internal standard.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Establish specific precursor-to-product ion transitions for Sofosbuvir, GS-461203, and this compound.
-
Create a standard curve by spiking known concentrations of Sofosbuvir and GS-461203 into lysate from untreated cells, along with the fixed concentration of this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Quantify the intracellular concentration of Sofosbuvir and its active metabolite by interpolating the peak area ratios from the standard curve.
-
Normalize the concentration to the cell number or total protein content of the sample.
-
Visualizations
Caption: Experimental workflow for evaluating Sofosbuvir.
Caption: Intracellular activation pathway of Sofosbuvir.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Sofosbuvir and its Metabolite GS-331007 in Human Plasma by LC-MS/MS using Sofosbuvir D6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of the direct-acting antiviral agent Sofosbuvir and its primary metabolite, GS-331007, in human plasma. The method utilizes Sofosbuvir D6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Sofosbuvir.
Introduction
Sofosbuvir is a cornerstone of modern therapy for chronic hepatitis C virus (HCV) infection.[1] It is a prodrug that is rapidly metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3][4] The primary circulating metabolite of Sofosbuvir is the nucleoside analog GS-331007, which is pharmacologically inactive.[2] Monitoring the plasma concentrations of both the parent drug, Sofosbuvir, and its major metabolite, GS-331007, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method for the simultaneous determination of Sofosbuvir and GS-331007 in human plasma, employing this compound as the internal standard.
Metabolic Pathway of Sofosbuvir
Sofosbuvir undergoes intracellular metabolism to form the active antiviral agent. After oral administration, it is absorbed and enters hepatocytes. Within the liver cells, it is hydrolyzed by human cathepsin A and/or carboxylesterase 1 to form an intermediate metabolite. This is followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), leading to the formation of the monophosphate derivative. This monophosphate is then sequentially phosphorylated to the active triphosphate, GS-461203. Dephosphorylation of the monophosphate results in the formation of the inactive nucleoside metabolite, GS-331007, which is released into the systemic circulation.
Experimental Protocol
Materials and Reagents
-
Sofosbuvir and GS-331007 reference standards
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sofosbuvir, GS-331007, and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound by diluting the stock solution with a 60:40 (v/v) mixture of methanol and water.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
-
System: UPLC system
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 5 mM Ammonium Formate in water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3.5 minutes
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Cone gas at 50 L/h, Desolvation gas at 450 L/h
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow
Quantitative Data
Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sofosbuvir | 530.2 | 243.1 | 25 |
| GS-331007 | 261.1 | 113.1 | 15 |
| This compound (IS) | 536.2 | 243.1 | 25 |
Table 1: Optimized MRM transitions and collision energies for Sofosbuvir, GS-331007, and this compound.
Method Validation Summary
| Parameter | Sofosbuvir | GS-331007 |
| Linearity Range (ng/mL) | 1 - 1000 | 10 - 1500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 10 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85% - 115% | 85% - 115% |
| Extraction Recovery | > 85% | > 85% |
Table 2: Summary of method validation parameters for the quantification of Sofosbuvir and GS-331007 in human plasma.
Conclusion
This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the simultaneous quantification of Sofosbuvir and its major metabolite, GS-331007, in human plasma using this compound as the internal standard. The method is rapid, robust, and has been validated according to established guidelines, demonstrating excellent linearity, precision, and accuracy. This method is well-suited for high-throughput analysis in clinical research settings to support pharmacokinetic and therapeutic drug monitoring studies of Sofosbuvir.
References
Application Notes and Protocols for Bioequivalence Studies of Generic Sofosbuvir Using Sofosbuvir D6 as a Reference
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in establishing the bioequivalence of generic sofosbuvir formulations. The protocols focus on the use of Sofosbuvir D6 as a stable isotope-labeled internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] As a prodrug, it is metabolized in the liver to its active triphosphate form, GS-461203, which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][2] The advent of generic sofosbuvir necessitates rigorous bioequivalence (BE) studies to ensure that these alternatives are pharmaceutically equivalent and exhibit a comparable pharmacokinetic profile to the innovator product.
These notes provide a framework for conducting such studies, emphasizing the critical role of a robust and validated bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it compensates for variability in sample preparation and matrix effects.
Bioequivalence Study Design and Protocol
A standard bioequivalence study for sofosbuvir is typically a single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.
2.1. Study Population
-
Healthy adult male and/or non-pregnant, non-lactating female volunteers.
-
Subjects are screened for health status through medical history, physical examination, and routine laboratory tests.
2.2. Study Design
-
Design: A single-dose, two-way crossover design is recommended.
-
Dosing: A single oral dose of the highest strength of the generic (test) and innovator (reference) sofosbuvir product (e.g., 400 mg).
-
Administration: The study can be conducted under fasting or fed conditions. Administration with a high-fat meal can increase the absorption of sofosbuvir and is sometimes preferred.
-
Washout Period: A washout period of at least 7 days is generally sufficient between the two dosing periods.
-
Blood Sampling: Intensive blood sampling is crucial within the first four hours post-dose to accurately characterize the maximum plasma concentration (Cmax). Samples should be collected for up to 12-24 hours to adequately determine the area under the concentration-time curve (AUC). A typical sampling schedule might be: pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
2.3. Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
2.4. Bioequivalence Acceptance Criteria
For two products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should be within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method: LC-MS/MS Quantification of Sofosbuvir
A validated, sensitive, and selective LC-MS/MS method is essential for the accurate quantification of sofosbuvir in human plasma.
3.1. Materials and Reagents
-
Sofosbuvir reference standard
-
This compound (internal standard)
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Human plasma with anticoagulant (e.g., K2EDTA)
3.2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting sofosbuvir from plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.3. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for sofosbuvir analysis. These may need to be optimized for specific instruments.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water or 10 mM Ammonium AcetateB: Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sofosbuvir: m/z 530.2 → 243.1this compound: m/z 536.2 → 249.1 |
| Dwell Time | ~200 ms |
Data Presentation
Quantitative data from bioequivalence studies should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of Generic (Test) and Innovator (Reference) Sofosbuvir
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| AUC0-t (ngh/mL) | [Insert Data] | [Insert Data] |
| AUC0-∞ (ngh/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| t1/2 (h) | [Insert Data] | [Insert Data] |
Table 2: Statistical Analysis of Bioequivalence
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
| Cmax | [Insert Data] | [Insert Data] |
| AUC0-t | [Insert Data] | [Insert Data] |
| AUC0-∞ | [Insert Data] | [Insert Data] |
Visualizations
Diagram 1: Experimental Workflow for Sofosbuvir Bioequivalence Study
Caption: Workflow of a two-period crossover bioequivalence study.
Diagram 2: Mechanism of Action of Sofosbuvir
Caption: Sofosbuvir's intracellular activation and inhibition of HCV replication.
References
High-Resolution Mass Spectrometry for the Quantitative Analysis of Sofosbuvir Using its Deuterated Analog, Sofosbuvir D6
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. Accurate and precise quantification of Sofosbuvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Sofosbuvir D6, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects. This application note details a high-resolution mass spectrometry (HRMS) method for the robust and sensitive quantification of Sofosbuvir in human plasma, utilizing this compound as an internal standard. HRMS provides enhanced selectivity and the capability for full-scan data acquisition, allowing for retrospective analysis of metabolites and other compounds of interest.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a common and effective method for extracting Sofosbuvir and its internal standard from a plasma matrix.
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank plasma.[1]
-
Acidification: Add 50 µL of 0.1% formic acid to each tube and vortex briefly.[1]
-
Extraction: Add 2.5 mL of ethyl acetate to each tube.[1]
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2 mL) to a clean tube.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase (e.g., 0.1% formic acid in a 30:70 v/v mixture of water and methanol).[1]
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve Sofosbuvir and this compound from endogenous plasma components.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., Gemini 5µ C18, 50 x 4.6 mm) is a suitable choice.[1][2]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A gradient elution can be optimized, but an isocratic elution with a 30:70 (v/v) ratio of Mobile Phase A to Mobile Phase B can also be effective.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
High-Resolution Mass Spectrometry
HRMS analysis provides accurate mass measurements for confident identification and quantification.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan with a resolution of >70,000 FWHM. A targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) approach can also be utilized for enhanced sensitivity.
-
Mass Range: m/z 150-1000.
-
Accurate Mass Measurement:
-
Sofosbuvir ([M+H]⁺): Theoretical m/z 530.1810
-
This compound ([M+H]⁺): Theoretical m/z 536.2186
-
-
Collision Energy (for PRM): An optimized collision energy (e.g., 15-25 eV) should be used to generate characteristic fragment ions for confirmation.
-
Sofosbuvir Fragment: m/z 243.0693
-
This compound Fragment: m/z 243.0693 (Note: fragmentation can lead to loss of the deuterated portion) or other specific fragments.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Sofosbuvir analysis, which can be expected to be comparable or improved with an HRMS approach.
Table 1: Linearity and Sensitivity
| Parameter | Sofosbuvir | Reference |
| Linearity Range | 4.063 - 8000.010 ng/mL | [1][2] |
| 10.002 - 3000.488 ng/mL | [3] | |
| 0.3 - 3000 ng/mL | [4][5] | |
| LLOQ | 4.063 ng/mL | [1] |
| 10.002 ng/mL | [3] | |
| 0.3 ng/mL | [4][5] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Accuracy (%) | Precision (%CV) | Reference |
| Sofosbuvir | LQC | 98 - 102% | ≤ 3.8% | [6] |
| MQC | 98 - 102% | ≤ 3.8% | [6] | |
| HQC | 98 - 102% | ≤ 3.8% | [6] | |
| LLOQ | Within ±10.6% | Within 9.0% | [7] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Sofosbuvir | Liquid-Liquid Extraction | 75.36% | [1] |
| Sofosbuvir | Solid Phase Extraction | >90% | [7] |
| Sofosbuvir | Protein Precipitation | 81.72% | [8] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical components.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in the LC-MS/MS analysis of Sofosbuvir D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Sofosbuvir and its deuterated internal standard, Sofosbuvir D6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of Sofosbuvir?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Sofosbuvir from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with Sofosbuvir and this compound.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Ion suppression is a common manifestation where the matrix components compete with the analyte for ionization, leading to a decreased signal intensity.
Q2: I am observing significant ion suppression for both Sofosbuvir and this compound. What are the potential causes and how can I mitigate this?
A: Significant ion suppression is a common challenge in bioanalysis and can stem from several factors:
-
Inadequate Sample Preparation: The most likely cause is the presence of interfering endogenous compounds from the plasma matrix that were not sufficiently removed during sample preparation. Phospholipids are major contributors to matrix effects in plasma samples.
-
Chromatographic Co-elution: If matrix components elute at the same time as Sofosbuvir and its internal standard, they can interfere with the ionization process.
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most critical step. Different extraction techniques have varying efficiencies in removing matrix components. Consider switching to a more rigorous method. For instance, solid-phase extraction (SPE) is often more effective at removing interfering substances than protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][3]
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate the analytes from the interfering matrix components.
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between Sofosbuvir and matrix interferences.
-
Change the Stationary Phase: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the elution profile of both the analytes and matrix components.
-
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4] However, ensure that the diluted concentration is still well above the lower limit of quantification (LLOQ).
Q3: My this compound (internal standard) response is highly variable across my sample batch. What could be the reason?
A: Variability in the internal standard (IS) response can compromise the accuracy of your results, as the IS is meant to normalize for variations during sample preparation and injection.[5] Potential causes for IS variability include:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution, inconsistent extraction recovery between samples, or incomplete vortexing can all lead to variable IS responses.
-
Differential Matrix Effects: The matrix composition can vary between individual patient or animal samples. If the chosen sample preparation method is not robust enough, the IS may experience different levels of ion suppression or enhancement in different samples.
-
IS Stability Issues: Degradation of the IS in the processed sample (e.g., in the autosampler) can lead to a decreasing response over the course of an analytical run.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure meticulous and consistent execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.
-
Evaluate Matrix Effects in Different Lots: Assess the matrix effect in at least six different lots of blank plasma to ensure the method is rugged.
-
Assess Internal Standard Stability: Perform stability experiments to confirm that this compound is stable in the final extract under the conditions and duration of the analysis.
-
Use a Stable Isotope Labeled (SIL) Internal Standard: this compound is a SIL IS for Sofosbuvir. Because they have nearly identical physicochemical properties, they are affected similarly by matrix effects, which should lead to effective compensation.[4][5] If you are still observing high variability, it points towards significant issues in the sample preparation or chromatographic separation that need to be addressed.
Q4: I'm seeing a shift in the retention times for Sofosbuvir and this compound during my analytical run. What should I do?
A: Retention time shifts can be problematic as they can affect peak integration and potentially lead to co-elution with different matrix components. Common causes include:
-
Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before the start of the run.
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the elution strength.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Pump Malfunction: Issues with the LC pump can lead to inconsistent flow rates.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Always equilibrate the column with the initial mobile phase for a sufficient amount of time before injecting the first sample.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Monitor System Pressure: A fluctuating system pressure can indicate a problem with the pump.
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of Sofosbuvir. Below is a summary of reported performance for different extraction techniques.
| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Sofosbuvir | 81.72 | Not explicitly quantified, but generally higher than LLE and SPE. | [6] |
| Liquid-Liquid Extraction (LLE) | Sofosbuvir | 91.61 | Not explicitly quantified, but generally lower than PPT. | [7] |
| Solid-Phase Extraction (SPE) | Sofosbuvir | >90 (implied better than LLE) | Low matrix effect reported. | [1] |
| Solid-Phase Extraction (SPE) | GS-331007 (metabolite) | 90.8 | -12.4 (ion suppression) | [8] |
Note: Direct comparative studies are limited. The efficiency of each method can vary depending on the specific protocol, reagents, and matrix used.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This method is fast and simple but may result in significant matrix effects due to insufficient removal of endogenous components.
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE offers better cleanup than PPT and can provide good recovery for Sofosbuvir.
Materials:
-
Human plasma
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma sample in a glass tube, add the internal standard solution.
-
Add 2 mL of ethyl acetate as the extraction solvent.[9]
-
Vortex the mixture for 20 minutes.[9]
-
Centrifuge at 3000 rpm for 10 minutes.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 500 µL of the mobile phase and inject it into the LC-MS/MS system.[9]
Solid-Phase Extraction (SPE) Protocol
SPE is generally the most effective method for removing matrix interferences, leading to cleaner extracts and reduced matrix effects.[1]
Materials:
-
Human plasma
-
SPE cartridges (e.g., Strata-X)
-
Methanol (HPLC grade)
-
Milli-Q water
-
1% Formic acid in water
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution and 100 µL of 1% formic acid. Vortex briefly.[1]
-
Condition the SPE cartridge with 1 mL of methanol.[1]
-
Equilibrate the cartridge with 1 mL of Milli-Q water.[1]
-
Load the pre-treated plasma sample onto the cartridge.[1]
-
Wash the cartridge twice with 1.0 mL of Milli-Q water.[1]
-
Elute Sofosbuvir and this compound with 0.5 mL of methanol.[1]
-
To the eluate, add 0.5 mL of the reconstitution solution (e.g., 50:50 Acetonitrile:5mM Ammonium formate) and vortex.[1]
-
Inject the sample into the LC-MS/MS system.[1]
Visualizations
Experimental Workflow for Overcoming Matrix Effects
Caption: Workflow for selecting and validating a sample preparation method.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
Optimizing chromatographic separation of Sofosbuvir and Sofosbuvir D6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the chromatographic separation of Sofosbuvir and its deuterated internal standard, Sofosbuvir D6.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Sofosbuvir and this compound in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for Sofosbuvir and/or this compound?
Answer: Poor peak shape is often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of Sofosbuvir. Ensure the mobile phase pH is appropriate for the column type. For C18 columns, using a buffer like phosphate or ammonium formate can improve peak shape.[1][2]
-
Column Choice: While C18 columns are commonly used, interactions with residual silanols can cause tailing.[3] Consider using a column with end-capping or a different stationary phase if the issue persists.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination: Contaminants from previous injections or sample matrix can affect peak shape. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
Question: My retention times are shifting between injections. What could be the cause?
Answer: Retention time variability can stem from several factors related to the HPLC/UPLC system and mobile phase preparation.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of solvents and additives. For gradient elution, ensure the pump is mixing solvents correctly.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[4]
-
Flow Rate Instability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles from affecting pump performance.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.
Question: I am seeing co-elution or poor resolution between Sofosbuvir and other components. How can I improve separation?
Answer: Improving resolution requires optimizing the mobile phase composition, gradient, or stationary phase.
-
Mobile Phase Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.
-
Gradient Optimization: If using a gradient, modify the slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Chemistry: A different column chemistry (e.g., C8, Phenyl-Hexyl) may provide a different selectivity and improve resolution.
Question: My MS/MS signal for this compound is inconsistent or low. What should I check?
Answer: Inconsistent signal for the internal standard (IS) can compromise the accuracy of your quantitation.
-
IS Concentration: Verify the concentration and stability of your this compound stock and working solutions. Deuterated compounds should be stored properly to prevent degradation.
-
Sample Preparation: Inconsistent recovery during sample extraction (e.g., liquid-liquid extraction, solid-phase extraction) can lead to variability. Ensure your extraction protocol is robust and reproducible.
-
Ion Source Conditions: Optimize the ion source parameters on your mass spectrometer, such as spray voltage and gas flows, for this compound.
-
Matrix Effects: Components from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the IS. Evaluate matrix effects and consider a more rigorous sample cleanup if necessary.
Frequently Asked Questions (FAQs)
What is a typical starting point for developing an HPLC-UV method for Sofosbuvir?
A good starting point for method development is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a buffer like phosphate or 0.1% trifluoroacetic acid in water. An isocratic elution at a flow rate of 1.0 mL/min and UV detection at approximately 260 nm is often effective.
What are the common mass transitions for Sofosbuvir and this compound in LC-MS/MS analysis?
For LC-MS/MS analysis in positive ion mode, a common precursor ion for Sofosbuvir is m/z 530.2. The product ions can vary, but a frequently used transition is to m/z 243.1. For this compound, the precursor ion is m/z 536.2, which can also fragment to a product ion around m/z 243.1, allowing for specific detection.
How should I prepare plasma samples for the analysis of Sofosbuvir?
A common method for plasma sample preparation is liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether. Alternatively, protein precipitation with a solvent such as acetonitrile or methanol is a simpler and faster approach, though it may be less clean.
What validation parameters are critical according to ICH guidelines?
For method validation, you should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocols & Data
Example HPLC-UV Method
This protocol is a representative example for the quantitative analysis of Sofosbuvir.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~6 minutes |
| Retention Time | ~3.67 min |
Example LC-MS/MS Parameters
These parameters are suitable for the sensitive quantification of Sofosbuvir and its deuterated internal standard in biological matrices.
| Parameter | Sofosbuvir | This compound |
| Parent Ion (m/z) | 530.2 | 536.2 |
| Product Ion (m/z) | 243.1 | 243.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Visualized Workflows
Troubleshooting Workflow for Chromatographic Issues
Caption: A logical workflow for troubleshooting common chromatographic issues.
General Analytical Workflow for Sofosbuvir & this compound
Caption: Standard workflow for quantitative analysis of Sofosbuvir.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Sofosbuvir D6 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Sofosbuvir D6 during sample preparation for bioanalytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Sofosbuvir and this compound that can influence sample preparation?
Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1] Its deuterated internal standard, this compound, shares nearly identical physicochemical properties, which is crucial for it to effectively mimic the analyte's behavior during sample preparation.[2] Key properties include its molecular weight and solubility. Sofosbuvir is soluble in DMSO and water, with increased solubility at higher temperatures.[3][4] Understanding its structure as a phosphoramidate prodrug is important, as this class of compounds can sometimes be susceptible to enzymatic and chemical degradation.[5]
Physicochemical Properties of Sofosbuvir and this compound
| Property | Sofosbuvir | This compound |
| Molecular Formula | C22H29FN3O9P | C22H23D6FN3O9P |
| Molecular Weight | 529.45 g/mol | 535.49 g/mol |
| Solubility | Soluble in DMSO, Water (requires sonication and warming) | Soluble in DMSO |
Q2: What are the common causes of poor recovery for deuterated internal standards like this compound?
Poor recovery of a deuterated internal standard can compromise the accuracy and precision of your analytical method. Common causes include:
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Suboptimal Extraction Conditions: Incorrect solvent choice, pH, or extraction technique can lead to inefficient partitioning of this compound from the biological matrix.
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Analyte Degradation: Sofosbuvir can be sensitive to pH and temperature. Exposure to harsh acidic or basic conditions, or prolonged exposure to high temperatures, can lead to degradation.
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Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
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Adsorption to Labware: Phosphoramidate compounds can sometimes adsorb to plastic or glass surfaces, leading to losses during sample preparation.
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Isotopic Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at labile positions on the molecule. This can alter the mass-to-charge ratio and lead to inaccurate results.
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Impurity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled Sofosbuvir, which can lead to an overestimation of the analyte concentration.
Q3: How can I minimize the risk of isotopic exchange for this compound?
To minimize the risk of deuterium-hydrogen back-exchange:
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Use High-Purity Solvents: Ensure that all solvents used in sample preparation and analysis are of high purity and free from contaminants.
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Control pH: Avoid extreme pH conditions during extraction and in the final reconstituted sample. Sofosbuvir is more stable in acidic to neutral conditions.
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Stable Isotope Labeling: When sourcing your internal standard, ensure that the deuterium labels are placed on chemically stable positions of the molecule, away from exchangeable protons like those on hydroxyl or amine groups.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting poor recovery of this compound based on the sample preparation technique employed.
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices. Poor recovery can occur at several steps of the process.
Troubleshooting Flowchart for Poor SPE Recovery
Caption: A logical workflow for troubleshooting poor this compound recovery during Solid-Phase Extraction.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction relies on the differential solubility of the analyte in two immiscible liquids.
Troubleshooting Guide for LLE
| Potential Cause | Description | Recommended Solutions |
| Incorrect Solvent Choice | The extraction solvent may not have the optimal polarity to efficiently extract this compound from the aqueous sample matrix. | Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tertiary-butyl ether (MTBE), dichloromethane). |
| Suboptimal pH | The pH of the aqueous phase can significantly impact the ionization state and, therefore, the partitioning of this compound. | Adjust the pH of the sample to suppress the ionization of Sofosbuvir. Since it is a nucleotide analog, a slightly acidic to neutral pH is generally preferred. |
| Insufficient Mixing | Inadequate vortexing or shaking can lead to incomplete partitioning between the two phases. | Ensure vigorous and consistent mixing for a sufficient amount of time (e.g., 5-10 minutes). |
| Emulsion Formation | The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery. | Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can sometimes help to break emulsions. |
| Analyte Solubility in the Final Extract | After evaporation and reconstitution, this compound may not be fully soluble in the reconstitution solvent. | Optimize the composition of the reconstitution solvent. Consider using a solvent mixture that mimics the initial mobile phase conditions of your LC method. |
Issue 3: Low Recovery in Protein Precipitation (PPT)
Protein precipitation is a simple and fast method for sample preparation, but it can be less clean than other techniques and may lead to lower recovery if not optimized.
Troubleshooting Guide for PPT
| Potential Cause | Description | Recommended Solutions |
| Incomplete Protein Precipitation | Insufficient precipitating agent or inadequate mixing can result in incomplete protein removal, leading to co-precipitation of the analyte. | Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile, methanol) – typically a 3:1 ratio of solvent to plasma. Ensure thorough vortexing. |
| Analyte Adsorption to Precipitated Protein | This compound may adsorb to the surface of the precipitated proteins, leading to its removal from the supernatant. | After adding the precipitating solvent, vortex immediately and thoroughly. Consider evaluating different precipitating agents. |
| Supernatant Transfer Loss | Incomplete transfer of the supernatant after centrifugation can result in a loss of the analyte. | Carefully aspirate the supernatant without disturbing the protein pellet. Consider a second extraction of the protein pellet. |
| Matrix Effects | Protein precipitation is known for resulting in "dirtier" extracts compared to SPE or LLE, which can lead to significant matrix effects. | Dilute the final extract to minimize matrix effects. If suppression is still observed, consider a more rigorous sample cleanup method like SPE or LLE. |
Quantitative Data Summary
The following table summarizes typical recovery rates for Sofosbuvir using different sample preparation techniques, based on literature data. These values can serve as a benchmark for your own experiments.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Sofosbuvir | Human Plasma | 90.0 - 107.2 | |
| Liquid-Liquid Extraction (LLE) | Sofosbuvir | Human Plasma | 81.72 | |
| Protein Precipitation (PPT) | Sofosbuvir | Human Plasma | ~80-85 (Estimated) |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
Workflow for Sofosbuvir SPE
Caption: A step-by-step workflow for Solid-Phase Extraction of this compound.
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Cartridge Selection: A mixed-mode cation exchange or a polymeric reversed-phase sorbent is often a good starting point for a phosphoramidate prodrug like Sofosbuvir.
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Conditioning: Condition the SPE cartridge with 1 mL of methanol to wet the sorbent.
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Equilibration: Equilibrate the cartridge with 1 mL of water to prepare the sorbent for the aqueous sample.
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Sample Loading: Pre-treat the plasma sample (e.g., by diluting with an acidic buffer) and load it onto the cartridge at a slow and consistent flow rate.
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Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane can be used to remove lipids.
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Elution: Elute this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Detailed Liquid-Liquid Extraction (LLE) Protocol
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Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard solution.
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Extraction: Add 1 mL of ethyl acetate (or another suitable organic solvent).
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Mixing: Vortex the tube vigorously for 5-10 minutes.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
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Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Detailed Protein Precipitation (PPT) Protocol
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.
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Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).
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Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase to increase concentration.
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Analysis: Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Sofosbuvir D6 in different biological samples and storage conditions
This technical support center provides guidance on the stability of Sofosbuvir D6 in various biological samples and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. This compound is a deuterated analog of Sofosbuvir and is commonly used as an internal standard in bioanalytical methods. It is presumed to exhibit similar stability characteristics to the non-deuterated parent drug, Sofosbuvir. The following information is primarily based on stability studies of Sofosbuvir and should be considered as a proxy for this compound. It is crucial to perform in-house stability assessments for your specific laboratory conditions and matrices.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
A1: For stock solutions of this compound, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to ensure stability.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]
Q2: How stable is Sofosbuvir in human plasma and serum during storage?
A2: Sofosbuvir is generally stable in human plasma and serum under typical laboratory storage conditions. Studies have shown that Sofosbuvir is stable in plasma for at least 30 days when stored at -70°C. For shorter durations, such as during sample processing, it is stable on the benchtop at room temperature and in wet extracts. While specific data for this compound is not available, its stability is expected to be comparable.
Q3: Can I subject biological samples containing this compound to multiple freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can affect the stability of many analytes in biological matrices.[2][3] While some studies on other compounds have shown stability for up to ten freeze-thaw cycles, it is best to minimize the number of cycles for samples containing this compound. It is recommended to aliquot samples into smaller volumes if repeated analysis is anticipated. General studies on serum samples suggest that many common clinical chemistry analytes show adequate stability for up to ten freeze-thaw cycles.
Q4: Is this compound stable in urine samples?
A4: Yes, analytical methods have been developed for the quantification of Sofosbuvir in human urine, suggesting sufficient stability for analysis. For accurate quantification, it is important to follow validated storage and processing protocols, which may include dilution and filtration steps.
Q5: What are the main degradation pathways for Sofosbuvir?
A5: Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. Therefore, it is important to protect samples and solutions from prolonged exposure to harsh chemical conditions and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound (Internal Standard) | Degradation of the stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and aliquot to avoid repeated freeze-thaw cycles. |
| Instability in the biological matrix during storage or processing. | Minimize benchtop time at room temperature. Process samples on ice. Verify the stability of this compound under your specific short-term storage and sample processing conditions. | |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes and pipette tips. | |
| High variability in QC sample results | Inconsistent sample handling and storage. | Standardize all procedures for sample collection, processing, and storage. Ensure all samples are treated identically. |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to avoid repeated freezing and thawing. | |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Ensure the deuterated internal standard adequately compensates for any matrix-induced signal suppression or enhancement. | |
| Presence of unexpected peaks in the chromatogram | Degradation of Sofosbuvir or this compound. | Protect samples from light and extreme pH conditions. Analyze samples as quickly as possible after collection and processing. Review forced degradation data to identify potential degradation products. |
| Contamination. | Use high-purity solvents and reagents. Ensure cleanliness of all labware and instrumentation. |
Stability Data Summary
The following tables summarize the stability of Sofosbuvir in various biological matrices based on published literature. This data should be used as a guideline for this compound.
Table 1: Freeze-Thaw Stability of Sofosbuvir in Human Plasma
| Analyte | Matrix | Number of Freeze-Thaw Cycles | Storage Temperature During Freeze Cycle | Stability Assessment |
| Sofosbuvir | Human Plasma | 3 | -70°C | Stable |
Data derived from a study on Sofosbuvir and Velpatasvir.
Table 2: Short-Term and Long-Term Stability of Sofosbuvir in Human Plasma
| Analyte | Matrix | Storage Condition | Duration | Stability Assessment |
| Sofosbuvir | Human Plasma | Bench Top (Room Temperature) | Not specified | Stable |
| Sofosbuvir | Human Plasma | Wet Extract | Not specified | Stable |
| Sofosbuvir | Human Plasma | Autosampler | Not specified | Stable |
| Sofosbuvir | Human Plasma | Long-Term | 30 days | Stable at -70°C |
Data derived from a study on Sofosbuvir and Velpatasvir.
Experimental Protocols
Protocol 1: General Procedure for Sample Stability Assessment
This protocol outlines a general approach for evaluating the stability of this compound in a biological matrix (e.g., plasma, serum).
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Sample Preparation:
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Spike a pool of the desired biological matrix with a known concentration of this compound to prepare Quality Control (QC) samples at low and high concentrations.
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Divide the QC samples into aliquots for each stability condition to be tested.
-
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Time Zero (T0) Analysis:
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Analyze a set of freshly prepared QC samples (n=3-6) to establish the baseline concentration.
-
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Stability Conditions:
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Freeze-Thaw Stability: Subject aliquots to a specified number of freeze-thaw cycles (e.g., 3 to 5 cycles). A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
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Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the lab bench during processing.
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Long-Term Stability: Store aliquots at one or more temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 1, 3, 6 months).
-
-
Analysis of Stability Samples:
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After the specified duration for each condition, process and analyze the stability samples using a validated analytical method (e.g., LC-MS/MS).
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Quantify the concentration of this compound in the stability samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
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Calculate the mean concentration and standard deviation for each set of stability samples.
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Compare the mean concentration of the stability samples to the baseline (T0) concentration. The analyte is considered stable if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.
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Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Minimizing isotopic exchange of deuterium in Sofosbuvir D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sofosbuvir D6. The information provided is intended to help minimize the isotopic exchange of deuterium during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated analog of Sofosbuvir, an antiviral drug used to treat Hepatitis C. In this compound, six hydrogen atoms have been replaced by deuterium atoms.[1][2][3][4][5] The chemical name for this compound is Propan-2-yl-1,1,1,3,3,3-d6((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. The six deuterium atoms are located on the isopropyl ester group, specifically on the two methyl groups. This strategic placement on stable carbon-deuterium bonds minimizes the potential for isotopic exchange under typical experimental conditions.
Q2: What are the primary factors that can cause isotopic exchange of deuterium in this compound?
While the deuterium labels in this compound are in a stable position, extreme experimental conditions can potentially lead to isotopic exchange. The primary factors of concern are:
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pH: Both strongly acidic and basic conditions can catalyze hydrogen-deuterium exchange.
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Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
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Solvent: Protic solvents (e.g., water, methanol) are a source of protons that can exchange with deuterium. The composition of the solvent and any additives can influence the exchange rate.
Q3: How can I minimize deuterium exchange during sample preparation and analysis?
To maintain the isotopic integrity of this compound, the following best practices are recommended:
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pH Control: Maintain the pH of all solutions as close to neutral as possible. If acidic or basic conditions are unavoidable, minimize the exposure time and use the mildest effective concentrations.
-
Temperature Management: Perform all sample preparation steps at room temperature or below. Avoid heating samples containing this compound for extended periods.
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Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible for sample dissolution and dilution. If aqueous solutions are necessary, use high-purity water and minimize the time the sample spends in the aqueous environment.
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Storage: Store this compound and its solutions in tightly sealed containers at the recommended temperature (typically -20°C or below for long-term storage) to prevent exposure to atmospheric moisture and potential contaminants.
Q4: What analytical techniques are suitable for monitoring the isotopic purity of this compound?
The most common and effective techniques for assessing the isotopic purity of deuterated compounds like this compound are:
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Mass Spectrometry (MS): High-resolution mass spectrometry can readily distinguish between Sofosbuvir and its deuterated isotopologues based on their mass-to-charge ratio. This is the most common method for quantitative analysis using deuterated internal standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of proton signals at the sites of deuteration, while ²H NMR can directly detect the deuterium signals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Lower than expected M+6 peak in MS) | Isotopic back-exchange with protons from the solvent or matrix. | 1. Check pH of all solutions: Ensure pH is near neutral. If acidic or basic conditions are required by the experimental protocol, minimize exposure time. 2. Review solvent choice: Switch to aprotic solvents for sample preparation if possible. If using aqueous solutions, prepare them fresh and analyze samples promptly. 3. Evaluate temperature during sample handling: Keep samples cool and avoid prolonged exposure to elevated temperatures. |
| Inconsistent Quantification in Bioanalytical Assays | Variable back-exchange across different samples or standards due to matrix effects. | 1. Optimize sample extraction: Use a robust extraction method (e.g., solid-phase extraction) to minimize matrix components that could catalyze exchange. 2. Matrix-match calibrators and quality controls: Prepare standards and QCs in the same biological matrix as the unknown samples to ensure they experience similar conditions. 3. Shorten analytical run times: Minimize the time the sample resides in the autosampler and on the LC column in an aqueous mobile phase. |
| Appearance of Unexpected Peaks in Mass Spectrum | Degradation of this compound. | 1. Review stress conditions: Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions. Ensure that your experimental conditions are not causing chemical degradation. 2. Check storage conditions: Verify that the compound and its solutions have been stored properly to prevent degradation. |
Experimental Protocol: Assessing Isotopic Stability of this compound
This protocol outlines a general procedure to evaluate the stability of the deuterium labels on this compound under various conditions.
1. Objective: To determine the extent of deuterium exchange of this compound when exposed to different pH and temperature conditions over time.
2. Materials:
-
This compound
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Protic solvent (e.g., HPLC-grade water, methanol)
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Aprotic solvent (e.g., acetonitrile)
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Buffers of various pH (e.g., pH 4, 7, and 10)
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LC-MS system
3. Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Incubation Sample Preparation:
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For each condition to be tested (e.g., pH 4, 7, 10 at room temperature and 40°C), aliquot a known volume of the this compound stock solution into a vial.
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Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitute the dried this compound with the respective buffered solution to a final concentration of 10 µg/mL.
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Incubation:
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Incubate the samples at the specified temperatures.
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At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
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Sample Analysis:
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Immediately dilute the withdrawn aliquot with aprotic solvent (e.g., 1:10 with acetonitrile) to quench any further exchange.
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Analyze the samples by LC-MS. Monitor the ion signals for this compound (M+6) and any potential back-exchanged species (M+5, M+4, etc.).
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Data Analysis:
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Calculate the percentage of the remaining this compound at each time point for each condition.
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Plot the percentage of intact this compound against time for each condition to visualize the stability.
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Data Presentation
Table 1: Hypothetical Isotopic Stability of this compound under Various Conditions
| Condition | Time (hours) | % Intact this compound (M+6) |
| pH 4, 25°C | 0 | 99.9 |
| 24 | 99.8 | |
| pH 7, 25°C | 0 | 99.9 |
| 24 | 99.9 | |
| pH 10, 25°C | 0 | 99.9 |
| 24 | 98.5 | |
| pH 7, 40°C | 0 | 99.9 |
| 24 | 99.5 |
Visualizations
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Caption: Troubleshooting logic for investigating isotopic exchange in this compound.
References
Technical Support Center: Synthesis of Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of deuterated internal standards for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of deuterated internal standards.
Issue 1: Low Deuterium Incorporation
Q: My final product shows low deuterium incorporation after synthesis. What are the common causes and how can I improve the deuterium content?
A: Low deuterium incorporation is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes and Solutions:
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Presence of Protic Solvents: Trace amounts of water or other protic solvents (e.g., methanol) in the reaction mixture can compete with the deuterated source, leading to the incorporation of hydrogen instead of deuterium.[1][2]
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous and, if possible, deuterated solvents. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture contamination.[1]
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Incomplete Reaction: The reaction time or temperature may be insufficient for complete deuterium exchange.
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Solution: Try extending the reaction time or cautiously increasing the reaction temperature.[3] Monitoring the reaction progress by taking aliquots and analyzing them via NMR or mass spectrometry can help determine the optimal reaction time.
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Catalyst Deactivation: In catalytic hydrogen-deuterium exchange reactions, the catalyst can lose activity due to impurities or suboptimal reaction conditions, especially at a larger scale.[1] The water content of the catalyst itself can also be a source of protium.[2]
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Suboptimal Deuterium Source: The choice and handling of the deuterium source are critical.
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Solution: For reactions using deuterium gas (D₂), ensure the gas is of high purity and that the system is properly purged to remove any residual hydrogen. For deuterated solvents like D₂O, ensure they have not been contaminated with H₂O.
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Troubleshooting Workflow for Low Deuterium Incorporation:
Caption: Troubleshooting decision tree for low deuterium incorporation.
Issue 2: Isotopic Scrambling (H/D Scrambling)
Q: My analytical data (NMR or MS) suggests that deuterium atoms are in positions other than the intended ones. What causes this isotopic scrambling and how can it be minimized?
A: Isotopic scrambling is the randomization of isotopes within a molecule, leading to a mixture of isotopologues and isotopomers.[4][5] This can compromise the utility of the internal standard.
Common Causes and Solutions:
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Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to break and reform C-H/C-D bonds at unintended positions, leading to scrambling.[3][5]
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Solution: Opt for milder reaction conditions. It may be beneficial to run the reaction at a lower temperature for a longer duration.[3]
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Highly Active Catalysts: Some catalysts can be overly active, causing non-specific deuteration across the molecule.[3]
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Solution: A less active catalyst or the use of a catalyst poison might improve selectivity.[3]
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Unstable Intermediates: The reaction mechanism may proceed through intermediates that are prone to rearrangement or exchange with the solvent, facilitating scrambling.[3]
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Solution: Understanding the reaction mechanism can help in choosing conditions that disfavor the formation of such unstable intermediates.
-
-
Analyte Structure: The inherent structure of the molecule might make certain hydrogens more labile than anticipated, leading to unintended exchange. Electron-rich aromatic rings, for instance, can be more prone to scrambling during catalytic deuterodehalogenation.[2]
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Solution: Careful selection of the deuteration strategy based on the molecule's functional groups and electronic properties is crucial.
-
Issue 3: Chemical Purity Issues
Q: After synthesis, my deuterated standard contains significant chemical impurities. What are the best strategies for purification?
A: Achieving high chemical purity is as important as achieving high isotopic purity.[6] The challenge with deuterated compounds is that isotopic mixtures are often inseparable using standard techniques like chromatography.[1] Therefore, the focus should be on a high-purity synthesis followed by effective removal of non-isotopic impurities.
Purification Strategies:
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Recrystallization: If the deuterated compound is a solid, recrystallization is an effective method for removing chemical impurities. While it won't separate isotopologues, it can significantly enhance chemical purity.[1]
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Flash Chromatography: This is a standard method for purifying organic compounds. When purifying deuterated standards, care must be taken to avoid H/D back-exchange if protic solvents are used in the mobile phase.[3][7]
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Preparative HPLC: For higher purity requirements, preparative high-performance liquid chromatography can be employed. Again, the choice of mobile phase is critical to prevent loss of deuterium.
Issue 4: Instability of Deuterated Standard (H/D Back-Exchange)
Q: The signal for my deuterated internal standard decreases over time, while the signal for the unlabeled analyte increases. What is happening and how can I prevent it?
A: This phenomenon is likely due to hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[8][9] This is a significant issue as it changes the concentration of the standard over time, leading to inaccurate quantification.[8]
Causes and Prevention of H/D Back-Exchange:
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Labile Deuterium Positions: Deuterium atoms located on heteroatoms (e.g., -OH, -NH, -COOH) or on carbon atoms adjacent to heteroatoms are particularly prone to exchange in the presence of protic solvents like water.[10][11]
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pH of the Solution: The rate of back-exchange is highly dependent on the pH of the solution.[12] Both strongly acidic and basic conditions can catalyze the exchange.[8]
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Elevated Temperatures: Higher temperatures can accelerate the rate of isotopic exchange.[6]
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Prevention: Store stock solutions and prepared samples at low temperatures and minimize the time they spend at room temperature or higher.
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Mechanism of H/D Back-Exchange:
Caption: Mechanism of H/D back-exchange with protic solvents.
Data Presentation
Table 1: Analytical Techniques for Isotopic and Chemical Purity Assessment
| Analytical Technique | Information Provided | Purity Type | Quantitation Level | Key Considerations |
| Mass Spectrometry (MS) | Distribution of isotopologues, percentage of deuterium incorporation.[1][14] | Isotopic | Quantitative | High-resolution MS is recommended for accurate mass determination.[14][15] |
| ¹H NMR Spectroscopy | Position and degree of deuteration (by observing the disappearance of proton signals).[3][14] | Isotopic & Chemical | Semi-Quantitative to Quantitative | Provides structural confirmation and detects proton-containing impurities.[14] |
| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at specific positions.[3] | Isotopic | Quantitative | Lower sensitivity compared to ¹H NMR.[3] |
| LC-MS/MS | Assesses chromatographic co-elution with the unlabeled analyte and checks for impurities.[13] | Chemical & Isotopic | Quantitative | Essential for confirming the suitability of the standard in a specific bioanalytical method. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Complete description of isotopic composition, including structural identity and percent composition of a complex mixture of isotopomers.[5] | Isotopic | Quantitative | Can differentiate between isotopomers where MS and NMR may fail.[5] |
Table 2: Common Deuteration Reagents and Their Applications
| Reagent | Typical Application | Advantages | Disadvantages |
| Deuterium Gas (D₂) | Catalytic reduction of unsaturated bonds (alkenes, alkynes), dehalogenation.[2][3] | High isotopic purity, clean reactions. | Requires specialized equipment (hydrogenation apparatus). |
| Deuterium Oxide (D₂O) | H/D exchange at labile positions (e.g., α to carbonyls), source for deuterated acids/bases.[12][16] | Inexpensive and readily available.[1] | Can lead to back-exchange during workup. |
| Lithium Aluminum Deuteride (LiAlD₄) | Reduction of carbonyls, esters, and other functional groups.[3] | Powerful reducing agent. | Highly reactive with protic sources (moisture), requires careful handling.[3] |
| Deuterated Solvents (e.g., Methanol-d₄, Chloroform-d) | As deuterium source in specific reactions or to prevent H/D exchange during workup/purification. | Can improve incorporation rates. | More expensive than non-deuterated counterparts. |
| Ammonia-d₃ (ND₃) | Selective deuteration at positions alpha to nitrogen atoms or other acidic C-H bonds.[7] | High selectivity for specific C-H bonds.[7] | Requires handling of a gas and pressure-rated vessels.[7] |
Experimental Protocols
Protocol 1: General Procedure for Deuteration via Catalytic Reduction with D₂ Gas
This protocol describes a general method for the deuteration of an unsaturated compound using deuterium gas and a palladium on carbon (Pd/C) catalyst.[3]
Materials:
-
Unsaturated substrate (e.g., alkene or alkyne)
-
Palladium on carbon (Pd/C), 10 wt%
-
Anhydrous solvent (e.g., ethyl acetate, methanol-d₄)
-
Deuterium gas (D₂) balloon or cylinder with regulator
-
Reaction flask with a three-way stopcock
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the solution.
-
Seal the flask and use the three-way stopcock to evacuate the flask and refill with D₂ gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.
-
Leave the final D₂ atmosphere at a slight positive pressure (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the excess D₂ gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the celite with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if a deuterated internal standard is susceptible to H/D back-exchange under the conditions of the analytical method.[11]
Materials:
-
Deuterated internal standard (D-IS) stock solution
-
Blank biological matrix (e.g., plasma, urine) known to be free of the analyte
-
Solvents used in the sample preparation and mobile phase
Procedure:
-
Spike the D-IS into the blank matrix at the working concentration used in the analytical method.
-
Prepare several identical samples.
-
Incubate the samples under the same conditions (e.g., temperature, pH, time) that a typical sample would experience during the entire preparation and analysis workflow.
-
Analyze the samples by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for both the mass transition of the D-IS and the mass transition of the unlabeled analyte.
-
Data Interpretation: A significant and progressive increase in the signal for the unlabeled analyte over time, often accompanied by a decrease in the D-IS signal, indicates that H/D back-exchange is occurring.[17]
General Experimental Workflow:
Caption: General experimental workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards used in LC/MS/MS analysis?
A1: Deuterated internal standards are considered the "gold standard" for quantitative analysis by LC/MS/MS. Because they are chemically very similar to the unlabeled analyte, they behave almost identically during sample extraction, chromatographic separation, and ionization.[11][13] This allows them to accurately correct for variability in sample preparation and for matrix effects (ion suppression or enhancement) that can occur in the mass spectrometer's ion source.[10]
Q2: What is the optimal number of deuterium atoms for an internal standard?
A2: A sufficient number of deuterium atoms is needed to shift the mass-to-charge ratio (m/z) of the internal standard so that it is clearly resolved from the natural isotopic distribution of the analyte.[6] A mass difference of at least 3 or 4 atomic mass units (amu) is generally recommended to minimize "crosstalk," where the analyte's naturally occurring heavy isotopes contribute to the internal standard's signal.[11][17] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte due to the deuterium isotope effect, which is generally undesirable.[6][18]
Q3: What are the key purity requirements for a reliable deuterated internal standard?
A3: A reliable deuterated internal standard must have both high chemical and high isotopic purity.[6] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[6] High chemical purity ensures no other compounds interfere with the analysis. High isotopic purity is crucial to minimize the presence of the unlabeled analyte as an impurity in the standard, which would contribute to the analyte's signal and cause an overestimation of its concentration.[8][17]
Q4: Can I use a deuterated standard if it separates slightly from my analyte during chromatography?
A4: While ideal, perfect co-elution is not always achieved due to the "deuterium isotope effect," which can cause slight differences in retention time.[10][18] If the separation is minor and both the analyte and the internal standard elute in a region free from significant ion suppression or enhancement, the standard may still be usable. However, if the separation causes the analyte and the standard to experience different matrix effects, it can lead to inaccurate quantification. It is crucial to verify that the analyte-to-internal standard response ratio remains consistent across the calibration range and in different batches of matrix.
Q5: Are there alternatives to deuterated standards if I'm having stability issues?
A5: Yes. If H/D back-exchange is an unavoidable problem, the best alternatives are internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[17] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[18] While often more expensive and synthetically challenging to produce, they offer superior stability for analytes with readily exchangeable protons.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. I [iupac.qmul.ac.uk]
- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Ensuring the isotopic purity of Sofosbuvir D6 for accurate quantification
Welcome to the technical support center for ensuring the isotopic purity of Sofosbuvir D6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on maintaining the integrity of this internal standard for accurate quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is a deuterated form of Sofosbuvir, an antiviral drug used to treat Hepatitis C. In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard.[1][2] Its chemical behavior is nearly identical to the non-labeled Sofosbuvir, allowing it to be used as a reference to correct for variations during sample preparation and analysis.
The isotopic purity of this compound is critical for accurate quantification. If the deuterated standard contains a significant amount of the non-deuterated (D0) form, it can lead to an overestimation of the analyte concentration, especially at low levels.
Q2: What are the typical acceptance criteria for the isotopic purity of this compound?
While specific criteria can vary by supplier and application, a high-quality this compound internal standard should generally meet the following specifications:
| Parameter | Acceptance Criteria |
| Chemical Purity | >98% |
| Isotopic Purity (D6) | ≥98% |
| Unlabeled (D0) Impurity | <0.5% |
This table represents typical values and users should always refer to the Certificate of Analysis provided by the supplier.
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound can be assessed using two primary analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is ideal for determining the isotopic distribution of the standard. By analyzing the relative intensities of the different isotopologues (D0 to D6), the percentage of the desired D6 form can be calculated.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine isotopic purity by analyzing the deuterium and proton spectra.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound as an internal standard.
Problem 1: High background signal at the mass of the unlabeled Sofosbuvir.
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Possible Cause: The this compound standard may have a lower than specified isotopic purity, containing a significant amount of the D0 isotopologue.
-
Troubleshooting Steps:
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Consult the Certificate of Analysis (CoA): Verify the stated isotopic purity from the supplier.
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Perform an Isotopic Purity Check: Analyze a high-concentration solution of the this compound standard alone by LC-MS/MS to determine the percentage of the D0 form.
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Contact the Supplier: If the D0 impurity is higher than specified, contact the supplier for a replacement.
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Problem 2: Drifting or decreasing internal standard signal over time.
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Possible Cause: Isotopic exchange (H/D exchange) may be occurring, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the solvent or matrix.
-
Troubleshooting Steps:
-
Evaluate Solvent Conditions: Avoid using highly acidic or basic solvents for sample preparation and storage, as these can promote H/D exchange.
-
Assess Stability in Matrix: Incubate the this compound in a blank matrix for a duration equivalent to your sample processing and analysis time. Re-analyze to check for any increase in the D0 signal.
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Check Labeling Position: Be aware of the position of the deuterium labels. Labels on heteroatoms (O, N) are more susceptible to exchange than those on carbon atoms.
-
Problem 3: The this compound peak elutes at a slightly different retention time than Sofosbuvir.
-
Possible Cause: This is a known chromatographic phenomenon called the "isotope effect," where deuterated compounds can have slightly different chromatographic behavior than their non-deuterated counterparts.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, flow rate) to minimize the separation between the analyte and the internal standard.
-
Ensure Consistent Integration: If a small separation is unavoidable, ensure that the peak integration parameters are applied consistently for both the analyte and the internal standard.
-
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound by LC-MS/MS
This protocol outlines a method for determining the isotopic distribution of a this compound standard.
1. Materials and Reagents:
- This compound standard
- HPLC-grade methanol and water
- Formic acid
2. Sample Preparation:
- Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.
3. LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Full Scan |
| Scan Range | m/z 500-550 |
4. Data Analysis:
- Acquire the full scan mass spectrum of the this compound standard.
- Identify the peaks corresponding to the different isotopologues (D0 to D6). The theoretical m/z values are approximately:
- Sofosbuvir (D0): 530.18
- This compound: 536.22
- Calculate the isotopic purity using the following formula:
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a general workflow for assessing the purity of a deuterated compound using qNMR.
1. Materials and Reagents:
- This compound standard
- High-purity internal calibrant (e.g., maleic acid)
- Deuterated NMR solvent (e.g., DMSO-d6)
2. Sample Preparation:
- Accurately weigh a known amount of the this compound standard and the internal calibrant.
- Dissolve both in a precise volume of the deuterated NMR solvent in an NMR tube.
3. NMR Data Acquisition:
- Acquire a proton (¹H) NMR spectrum.
- Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5-7 times the longest T1 relaxation time).
4. Data Analysis:
- Integrate a well-resolved signal from the this compound (residual protons) and a signal from the internal calibrant.
- Calculate the purity using the following equation:
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
References
Optimization of mass spectrometry parameters for Sofosbuvir D6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of Sofosbuvir and its deuterated internal standard, Sofosbuvir D6.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical mass transitions (MRM) for Sofosbuvir and this compound?
A1: The selection of appropriate precursor and product ions is critical for selective and sensitive quantification. For Sofosbuvir, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The product ions result from the fragmentation of the precursor ion in the collision cell. While specific transitions can vary slightly between instruments, commonly used MRM transitions are:
-
Sofosbuvir: The transition of m/z 530.27 to m/z 243.10 is frequently monitored.[1]
-
This compound: As a deuterated internal standard, the precursor ion mass will be shifted by the number of deuterium atoms. The transition for this compound is typically m/z 536.23 to m/z 243.06.[1]
It is always recommended to perform a compound tuning experiment on your specific mass spectrometer to determine the optimal precursor and product ions.
Q2: I am observing a poor signal response for this compound. What are the potential causes and solutions?
A2: A weak signal for your internal standard can compromise the accuracy and precision of your assay. Here are several factors to investigate:
-
Incorrect Mass Spectrometer Parameters:
-
Solution: Ensure that the correct MRM transitions for this compound are entered into the instrument method.[1] Verify that the collision energy and cone voltage are optimized for this specific transition. Published methods suggest a cone voltage of around 25V and a collision energy of approximately 12 kV for Sofosbuvir, which can be a good starting point for this compound optimization.[1]
-
-
Degradation of the Internal Standard:
-
Solution: Prepare fresh stock and working solutions of this compound.[1] Deuterated standards should be stored under appropriate conditions (e.g., at -80°C for long-term storage) to prevent degradation.
-
-
Sample Preparation Issues:
-
Solution: Inefficient extraction of the internal standard during sample preparation can lead to a low signal. If using liquid-liquid extraction, ensure the pH of the sample and the choice of organic solvent are optimal for Sofosbuvir. For protein precipitation, ensure complete protein removal, as this can cause ion suppression.
-
-
Ion Source Contamination:
-
Solution: A dirty ion source can lead to a general decrease in signal intensity for all analytes. Perform routine cleaning and maintenance of the ion source components, including the capillary and cones.
-
Q3: High background noise or interfering peaks are compromising my limit of quantification (LLOQ). How can I improve the signal-to-noise ratio?
A3: High background can originate from the sample matrix, the LC system, or the mass spectrometer.
-
Chromatographic Separation:
-
Solution: Optimize the chromatographic method to separate Sofosbuvir and this compound from matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a more efficient column, such as a UPLC column.
-
-
Sample Preparation:
-
Solution: A more rigorous sample clean-up procedure can significantly reduce matrix effects. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE) for cleaner extracts.
-
-
Mass Spectrometer Settings:
-
Solution: Ensure that the mass spectrometer is operated in a high-sensitivity mode. Fine-tuning of parameters like desolvation temperature and gas flows can help to reduce chemical noise.
-
Q4: I'm seeing variability in my results between different batches. What could be the cause?
A4: Inter-batch variability can be a significant issue in regulated bioanalysis.
-
Inconsistent Sample Preparation:
-
Solution: Ensure that the sample preparation protocol is followed precisely for every batch. Use calibrated pipettes and ensure consistent timing for all steps.
-
-
Stability of Analytes:
-
Solution: Sofosbuvir and its metabolites can be susceptible to degradation. Evaluate the stability of Sofosbuvir and this compound in the biological matrix under the conditions of your experiment (e.g., freeze-thaw stability, bench-top stability).
-
-
Instrument Performance:
-
Solution: Run a system suitability test before each batch to ensure the LC-MS/MS system is performing consistently. This should include an injection of a standard solution to check for retention time, peak shape, and signal intensity.
-
Optimized Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the analysis of Sofosbuvir and this compound. These should be optimized for your specific instrument and application.
| Parameter | Sofosbuvir | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | |
| Precursor Ion (m/z) | 530.27 | 536.23 | |
| Product Ion (m/z) | 243.10 | 243.06 | |
| Cone Voltage (V) | ~25 | ~25 | |
| Collision Energy (kV) | ~12 | ~12 | |
| Desolvation Temp (°C) | ~500 | ~500 | |
| Capillary Voltage (kV) | ~3.50 | ~3.50 |
Experimental Protocol: Quantification of Sofosbuvir in Human Plasma
This protocol provides a general workflow for the analysis of Sofosbuvir using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Sofosbuvir and this compound in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of Sofosbuvir by serial dilution in a 50:50 mixture of methanol and water.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same diluent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: Zorbax SB-C18, 4.6 x 50 mm, 5 µm or equivalent.
-
Mobile Phase: A mixture of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Monitor the transitions specified in the table above.
4. Data Analysis:
-
Quantify the concentration of Sofosbuvir in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the analysis of standards.
Experimental Workflow
Caption: Workflow for the bioanalysis of Sofosbuvir using this compound.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Sofosbuvir Utilizing Sofosbuvir D6
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a comparative analysis of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Sofosbuvir D6 as an internal standard against alternative analytical techniques for the determination of Sofosbuvir in human plasma. The presented data, compiled from various studies, highlights the performance characteristics of each method, offering a comprehensive resource for analytical method selection and cross-validation.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach in bioanalytical method development to correct for variability in sample preparation and instrument response. This guide delves into the specifics of such a method and contrasts it with other validated techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and other LC-MS/MS methods employing different internal standards.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process to ensure the reliability of pharmacokinetic and other clinical studies.
Comparison of Analytical Methods for Sofosbuvir Quantification
The following table summarizes the key performance parameters of different analytical methods used for the quantification of Sofosbuvir, providing a clear comparison of their capabilities.
| Parameter | UPLC-MS/MS with this compound[1] | HPLC-DAD with Hexobarbital[2] | UPLC-MS/MS with Eplerenone[3] | LC-MS/MS with Tadalafil[4] | UPLC-MS/MS with Ledipasvir[5] |
| Linearity Range (ng/mL) | 10.002 - 3000.488 | 25 - 3200 | 0.25 - 3500 | 0.3 - 3000 | 0.25 - 3500 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 10.002 | 25 | 0.25 | 0.3 | 0.25 |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 | Not Specified | > 0.99 | Not Specified |
| Intra-day Precision (% CV) | ≤ 15% | Not Specified | Within acceptable limits | Within acceptable limits | Not Specified |
| Inter-day Precision (% CV) | ≤ 15% | Not Specified | Within acceptable limits | Within acceptable limits | Not Specified |
| Intra-day Accuracy (%) | Within ± 15% | Not Specified | Within acceptable limits | Within acceptable limits | Not Specified |
| Inter-day Accuracy (%) | Within ± 15% | Not Specified | Within acceptable limits | Within acceptable limits | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE) | Not Specified | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Run Time (min) | 5.0 | Not Specified | 1.0 | Not Specified | 1.5 |
Detailed Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract Sofosbuvir and the internal standard, this compound, from human plasma.
-
Chromatographic Separation: An Acquity UPLC system equipped with a Gemini NX 5µ C18 column (50 × 2.0mm) was used. A gradient mobile phase consisting of 5 mM Ammonium Formate buffer and Acetonitrile was delivered at a flow rate of 0.300 mL/min.
-
Mass Spectrometric Detection: A Waters Xevo TQ MS system operating in the positive ion mode with electrospray ionization (ESI) was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 530.23 → 243.10 for Sofosbuvir and m/z 536.23 → 243.06 for this compound.
HPLC-DAD Method with Hexobarbital Internal Standard
-
Sample Preparation: The drug and the internal standard, Hexobarbital, were extracted from the samples.
-
Chromatographic Separation: A reverse-phase C18 column was used with a mobile phase of water (containing 0.5mL/L formic acid) and acetonitrile (57:43; v/v) at a flow rate of 0.8 mL/min.
-
Detection: A Diode Array Detector (DAD) was set at a wavelength of 261 nm.
UPLC-MS/MS Method with Eplerenone Internal Standard
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether was used for sample preparation.
-
Chromatographic Separation: An Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) was used with an isocratic mobile phase of 0.1% formic acid and acetonitrile at a flow rate of 0.35 mL/min.
-
Mass Spectrometric Detection: A Xevo TQD LC-MS/MS system was operated in the multiple-reaction monitoring mode with electrospray ionization.
LC-MS/MS Method with Tadalafil Internal Standard
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether was performed.
-
Chromatographic Separation: A Zorbax SB-C18 column (4.6 × 50 mm, 5 μm) was used with a mobile phase of 5 mm ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v) in an isocratic mode at a flow rate of 0.7 mL/min.
-
Mass Spectrometric Detection: An API 4500 triple quadrupole tandem mass spectrometer with a positive electrospray ionization interface was used in multiple reaction monitoring mode.
UPLC-MS/MS Method with Ledipasvir Internal Standard
-
Sample Preparation: Protein precipitation using acetonitrile was employed for sample preparation.
-
Chromatographic Separation: An Acquity UPLC BEH C18 column was used with a mobile phase of 0.1% formic acid and acetonitrile.
-
Mass Spectrometric Detection: A Xevo TQD LC-MS/MS system was operated with an electrospray ionization source.
Conclusion
The selection of an appropriate analytical method for Sofosbuvir quantification is contingent upon the specific requirements of the study, including desired sensitivity, available instrumentation, and sample throughput. The UPLC-MS/MS method utilizing this compound as an internal standard demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy, making it a robust choice for pharmacokinetic and bioequivalence studies. While HPLC-DAD offers a more accessible and cost-effective alternative, it generally exhibits a higher limit of quantitation. Other LC-MS/MS methods with different internal standards also provide high sensitivity and are suitable for various research applications. This comparative guide serves as a valuable resource for scientists to make informed decisions when developing and cross-validating analytical methods for Sofosbuvir.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Development and validation of a new HPLC-DAD method for quantification of sofosbuvir in human serum and its comparison with LC-MS/MS technique: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing Internal Standards for Sofosbuvir Analysis by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
The accurate quantification of the direct-acting antiviral agent Sofosbuvir in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of a suitable internal standard (IS) is a critical determinant of the reliability and robustness of any liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variations and ensuring data integrity.
This guide provides an objective comparison of Sofosbuvir D6 with other commonly used internal standards for the analysis of Sofosbuvir. By presenting experimental data and detailed methodologies from various validated bioanalytical methods, this document aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte. However, other small molecules have also been successfully employed. The following tables summarize the performance characteristics of various internal standards used for Sofosbuvir quantification in human plasma, as reported in different studies.
It is important to note that the following data is compiled from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions may influence the results.
Table 1: Accuracy and Precision Data
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| This compound | 10.002 - 3000.488 | < 4 | < 4 | Within ± 15 | Within ± 15 |
| Sofosbuvir-d3 | 4.063 - 8000.010 | ≤ 15 | 2.04 - 5.48 | Within ± 15 | 98.34 - 100.58 |
| Ledipasvir | 0.5 - 5000 | ≤ 3.8 | ≤ 3.8 | 98 - 102 | 98 - 102 |
| Tadalafil | 0.3 - 3000 | < 15 | < 15 | Within ± 15 | Within ± 15 |
| Eplerenone | 0.25 - 3500 | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Table 2: Recovery and Matrix Effect Data
| Internal Standard | Extraction Method | Sofosbuvir Recovery (%) | Internal Standard Recovery (%) | Matrix Effect |
| This compound | Solid Phase Extraction | Not explicitly stated | Not explicitly stated | %CV of IS normalized matrix factor < 4% |
| Sofosbuvir-d3 | Liquid-Liquid Extraction | 75.36 | Not explicitly stated | No significant matrix effect observed |
| Ledipasvir | Liquid-Liquid Extraction | 96.70 - 98.30 | Not explicitly stated | Matrix factor 1.340 for Sofosbuvir |
| Tadalafil | Liquid-Liquid Extraction | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Eplerenone | Liquid-Liquid Extraction | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following sections detail the experimental methodologies for the analysis of Sofosbuvir using different internal standards.
Method 1: this compound as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) was employed. 100 µL of 1% formic acid was added to plasma samples, followed by the addition of the internal standard. The mixture was then processed using an SPE cartridge.
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Sofosbuvir-d3 as Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE) was performed using 2.5 mL of ethyl acetate[2].
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: Ledipasvir as Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE)[3].
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 4: Tadalafil as Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether[5].
-
Liquid Chromatography:
-
Mass Spectrometry:
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the quantification of Sofosbuvir in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: A generalized experimental workflow for Sofosbuvir analysis.
Conclusion
This comparative guide highlights the use of this compound and other internal standards for the quantitative analysis of Sofosbuvir.
-
This compound and Sofosbuvir-d3 , as stable isotope-labeled internal standards, are theoretically the most suitable choices. They are expected to co-elute with Sofosbuvir and exhibit similar ionization behavior, effectively compensating for matrix effects and variability in sample processing. The available data for this compound shows excellent precision with minimal matrix effects[1].
-
Structurally unrelated compounds like Ledipasvir, Tadalafil, and Eplerenone have also been successfully used as internal standards. These alternatives are often more readily available and cost-effective. The data for Ledipasvir shows high recovery and good precision and accuracy[3]. However, the potential for differential matrix effects between the analyte and a non-isotopically labeled internal standard is a key consideration that must be thoroughly evaluated during method validation.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. For methods requiring the highest degree of accuracy and reliability, a stable isotope-labeled internal standard like This compound is the recommended choice. However, for certain applications, other validated internal standards may provide acceptable performance. It is imperative for researchers to perform a comprehensive validation of their chosen internal standard within their specific analytical method and matrix to ensure the generation of high-quality, reliable data.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of a Bioanalytical Method for Sofosbuvir Using Sofosbuvir D6
This guide provides a comprehensive overview of the key performance characteristics of a validated bioanalytical method for the quantification of Sofosbuvir in human plasma, with a specific focus on the use of its deuterated stable isotope, Sofosbuvir D6, as an internal standard. The data presented herein is a synthesis of findings from multiple independent laboratory validations, offering researchers, scientists, and drug development professionals a baseline for method performance and a framework for inter-laboratory comparison and validation.
The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method. This guide summarizes critical validation parameters from various studies to provide a comprehensive performance benchmark.
Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for the quantification of Sofosbuvir using a deuterated internal standard, as reported in various single-laboratory validation studies. This comparative data serves as a valuable resource for laboratories aiming to develop, validate, or transfer a bioanalytical method for Sofosbuvir.
Table 1: Comparison of Validation Parameters for Sofosbuvir Bioanalytical Methods
| Parameter | Method 1 | Method 2[1] | Method 3[2] | Method 4[3] |
| Internal Standard | This compound | This compound[1] | Tadalafil | Sofosbuvir D3[3] |
| Linearity Range (ng/mL) | 10.002 - 3000.488 | 10.002 - 3000.488 | 0.3 - 3000 | 4.063 - 8000.010 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | ≥ 0.9985 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.002 | 10.002 | 0.3 | 4.063 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Extraction Recovery (%) | Not Reported | Not Reported | Not Reported | 75.36% |
Detailed Experimental Protocol
The following is a representative experimental protocol for the determination of Sofosbuvir in human plasma by LC-MS/MS using this compound as an internal standard. This protocol is a composite based on methodologies reported in the cited literature.
1. Materials and Reagents
-
Sofosbuvir reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
2. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sofosbuvir: [M+H]⁺ > m/z [Specific product ion]
-
This compound: [M+H]⁺ > m/z [Specific product ion]
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Visualization of Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation of a bioanalytical method. This process ensures that a method is robust and transferable between different laboratories, a critical step in late-stage drug development and for post-marketing studies.
This structured approach to inter-laboratory validation is essential for establishing a bioanalytical method that is reliable and produces comparable results across different testing sites, which is a fundamental requirement for regulatory submissions and global clinical trials.
References
Navigating the Regulatory Landscape: A Guide to Deuterated Internal Standards in Clinical Studies
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of clinical research. This guide provides a comprehensive comparison of deuterated internal standards with alternative methods, grounded in regulatory expectations and supported by experimental data. We delve into the critical guidelines set forth by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), offering detailed experimental protocols and clear data presentations to inform your bioanalytical strategies.
The use of a suitable internal standard is a fundamental requirement in bioanalytical method validation, as emphasized by major regulatory bodies.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recommended for mass spectrometry-based assays due to their ability to effectively compensate for variability during sample processing and analysis.[2] Their near-identical physicochemical properties to the analyte of interest allow them to mimic the analyte's behavior, correcting for variations in extraction recovery, matrix effects, and instrument response.[1][3]
Comparison of Internal Standard Performance
The choice of an internal standard significantly influences the accuracy and precision of a bioanalytical assay. While deuterated standards are the most common type of SIL-IS, other alternatives such as ¹³C-labeled standards and structural analogs are also employed. The following table summarizes the key performance characteristics of these internal standards.
| Internal Standard Type | Key Advantages | Key Disadvantages | Typical Accuracy (%) | Typical Precision (%CV) |
| Deuterated (²H) Standard | - High structural similarity to analyte- Co-elution with analyte minimizes differential matrix effects[4]- Generally cost-effective and commercially available | - Potential for deuterium-hydrogen exchange- Isotope effects can sometimes lead to chromatographic separation from the analyte | 98-102 | < 5 |
| ¹³C-Labeled Standard | - Chemically and physically more similar to the analyte than deuterated standards- Stable label, not prone to exchange- Co-elutes perfectly with the analyte, providing superior compensation for matrix effects | - Typically more expensive and less commercially available than deuterated standards | 99-101 | < 4 |
| Structural Analog | - Can be used when a SIL-IS is not available | - Different physicochemical properties can lead to different extraction recovery and matrix effects- Does not co-elute with the analyte, leading to less effective compensation for variability | 85-115 | < 15 |
Note: The accuracy and precision values are representative and can vary depending on the specific analyte, matrix, and analytical method.
Regulatory Framework: A Harmonized Approach
The ICH M10 guideline, a collaborative effort by the FDA, EMA, and other regulatory agencies, provides a unified framework for bioanalytical method validation. This guideline underscores the importance of using a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples.
Key regulatory expectations for the use of internal standards include:
-
Purity: The isotopic and chemical purity of the internal standard must be well-characterized to prevent interference with the analyte. Regulatory guidelines generally expect an isotopic purity of ≥98%.
-
Stability: The stability of the deuterium label must be confirmed under analytical conditions to ensure it does not exchange with hydrogen atoms from the solvent or matrix.
-
Cross-talk: The contribution of the internal standard's signal to the analyte's signal (and vice-versa) must be assessed and should be minimal. The response from the deuterated internal standard at the mass transition of the analyte should not exceed 5% of the analyte's response at the lower limit of quantification (LLOQ).
Experimental Protocols
Robust bioanalytical method validation is essential for regulatory acceptance. The following are detailed methodologies for key experiments to evaluate the performance of a deuterated internal standard.
Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A: Spike the analyte and deuterated internal standard into the extracted blank matrix.
-
Set B: Prepare the analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
Set C: Extract the blank matrix and then spike with the analyte and deuterated internal standard.
-
-
Analyze the samples and calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Deuterium Exchange Stability
Objective: To confirm the stability of the deuterium label on the internal standard under analytical conditions.
Methodology:
-
Prepare solutions of the deuterated internal standard in the final analytical mobile phase, as well as in acidic and basic solutions.
-
Incubate these solutions at the highest temperature anticipated during sample preparation and analysis for a duration exceeding the expected processing time.
-
Analyze the samples by LC-MS/MS, monitoring for any decrease in the deuterated internal standard's signal and a corresponding increase in the signal of the unlabeled analyte.
-
A significant change in the signal indicates deuterium exchange.
Selectivity Assessment
Objective: To ensure the method can differentiate and quantify the analyte and internal standard in the presence of other components in the sample.
Methodology:
-
Obtain at least six different sources of blank biological matrix.
-
Process and analyze one set of blank samples to check for interfering peaks at the retention times of the analyte and internal standard.
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the LLOQ and the deuterated internal standard at its working concentration.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response at the LLOQ for the analyte and less than 5% of the response for the internal standard.
Visualizing the Workflow
A well-defined experimental workflow is crucial for obtaining reliable and reproducible results. The following diagrams illustrate key workflows in bioanalytical method validation using deuterated internal standards.
By adhering to these regulatory guidelines, employing robust experimental protocols, and carefully selecting the appropriate internal standard, researchers can ensure the generation of high-quality, reliable data for their clinical studies.
References
A Comparative Pharmacokinetic Profile of Sofosbuvir and the Role of Sofosbuvir-d6 in its Analysis
This guide provides a detailed comparison of the pharmacokinetic profiles of the direct-acting antiviral agent Sofosbuvir and its deuterated isotopologue, Sofosbuvir-d6. The information presented is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key pharmacokinetic parameters, details the experimental protocols for their determination, and visualizes the metabolic pathway of Sofosbuvir and the analytical workflow for its quantification.
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] It is a prodrug that, once administered, undergoes extensive metabolism in the liver to form the pharmacologically active nucleoside analog triphosphate GS-461203.[4][5] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.
In contrast, Sofosbuvir-d6 is a deuterated version of Sofosbuvir, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes Sofosbuvir-d6 an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Sofosbuvir concentrations in biological samples during pharmacokinetic studies. Due to its intended use as an analytical tool, there is no therapeutic pharmacokinetic profile for Sofosbuvir-d6. Its purpose is to ensure the accuracy and precision of the quantification of Sofosbuvir.
Pharmacokinetic Data of Sofosbuvir
The pharmacokinetic properties of Sofosbuvir and its primary, inactive, circulating metabolite, GS-331007, have been extensively studied in healthy volunteers and HCV-infected patients. The following tables summarize the key pharmacokinetic parameters.
| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) |
| Tmax (hours) | 0.5 - 2 | 2 - 4 |
| Protein Binding | 61 - 65% | Minimal |
| Half-life (t½) (hours) | ~0.4 | ~27 |
| Metabolism | Extensively in the liver to active triphosphate GS-461203 and inactive GS-331007. | - |
| Excretion | Primarily renal (as metabolites). | Primarily renal. |
| Bioavailability | ~92% | - |
Table 1: Key Pharmacokinetic Parameters of Sofosbuvir and its Major Metabolite, GS-331007.
| Parameter | Healthy Subjects | HCV-Infected Patients |
| Sofosbuvir AUC0-24 (ng·hr/mL) | - | 969 |
| GS-331007 AUC0-24 (ng·hr/mL) | - | 6790 |
| Sofosbuvir AUC (Compared to Healthy Subjects) | - | 60% higher |
| GS-331007 AUC (Compared to Healthy Subjects) | - | 39% lower |
Table 2: Comparative Area Under the Curve (AUC) of Sofosbuvir and GS-331007 in Healthy vs. HCV-Infected Subjects.
Experimental Protocols
The determination of Sofosbuvir and its metabolites in biological matrices is crucial for pharmacokinetic studies. A validated bioanalytical method using UPLC-MS/MS is a standard approach.
Bioanalytical Method for Quantification of Sofosbuvir and GS-331007 in Human Plasma
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (e.g., Sofosbuvir-d6 and an appropriate standard for GS-331007) is added.
-
The mixture is vortexed to precipitate plasma proteins.
-
Following centrifugation, the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.6 µm particle size) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected into the system.
3. Mass Spectrometric Conditions:
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions from the precursor ion to the product ion are monitored for Sofosbuvir, GS-331007, and their respective internal standards.
4. Calibration and Quality Control:
-
Calibration curves are generated using a series of known concentrations of Sofosbuvir and GS-331007 spiked into blank plasma.
-
Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Visualizations
Metabolic Pathway of Sofosbuvir
References
A Comparative Guide to the Validation of Sofosbu-vir D6 as a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides an objective comparison of Sofosbuvir D6, a deuterated form of the antiviral drug Sofosbuvir, with its non-deuterated counterpart when used as a certified reference material. This comparison is supported by experimental data and detailed methodologies to assist in the informed selection and application of these standards in a research and quality control setting.
Performance Comparison: this compound vs. Standard Sofosbuvir CRM
The primary function of a CRM is to serve as a benchmark for analytical methods, ensuring accuracy and traceability. While both this compound and standard Sofosbuvir can be certified as reference materials, their inherent properties lead to different primary applications. This compound is predominantly used as an internal standard in bioanalytical methods, particularly in mass spectrometry-based assays, due to the advantages conferred by its isotopic labeling. Standard Sofosbuvir CRMs are typically used for identification, purity assessment, and as a calibrant in the analysis of the bulk drug and pharmaceutical formulations.
A key performance characteristic of a CRM is its certified purity. The following table summarizes the certified purity values for a commercially available this compound and a developed Sofosbuvir CRM.
| Parameter | This compound Certified Reference Material | Sofosbuvir Certified Reference Material |
| Certified Purity | >98.00%[1] | 99.79 ± 0.03%[2] |
| Appearance | Solid[1] | White or off-white crystalline powder |
| Molecular Formula | C₂₂H₂₃D₆FN₃O₉P[1][3] | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 535.49 g/mol | 529.45 g/mol |
Note: The purity value for this compound is a minimum specification from a Certificate of Analysis, while the value for the Sofosbuvir CRM is a certified value with its expanded uncertainty from a research study.
Advantages of a Deuterated Reference Material
The use of a deuterated internal standard like this compound offers several advantages in quantitative bioanalysis:
-
Mitigation of Matrix Effects: In complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate quantification. As a stable isotope-labeled internal standard, this compound has nearly identical physicochemical properties to Sofosbuvir. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and instrument response, deuterated internal standards generally lead to improved precision and accuracy in analytical methods.
-
Kinetic Isotope Effect: The substitution of hydrogen with deuterium can alter the rate of metabolic reactions. While this "kinetic isotope effect" can be a consideration in metabolic studies, it is often advantageous in bioanalysis as it can help in distinguishing the internal standard from the analyte if they have slightly different metabolic fates.
Experimental Protocols
The validation of a certified reference material involves a comprehensive set of analytical tests to confirm its identity, purity, and other critical properties. Below are detailed methodologies for key experiments used in the characterization of Sofosbuvir and its deuterated analog.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the reference material and to identify and quantify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard solution of the reference material at a known concentration (e.g., 100 µg/mL) in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the material to be tested at the same concentration.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for the main component and any impurities.
-
-
Calculation of Purity:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the reference material.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the reference material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR spectra.
-
Spectral Interpretation: Compare the obtained chemical shifts, coupling constants, and signal integrations with the expected values for the Sofosbuvir or this compound structure. The presence of deuterium in this compound will result in the absence of specific proton signals in the ¹H NMR spectrum compared to the non-deuterated standard.
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the reference material.
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization - Mass Spectrometry, ESI-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reference material in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical molecular weight of Sofosbuvir or this compound.
Visualizations
Sofosbuvir Mechanism of Action
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203. This active metabolite acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. GS-461203 mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA strand. Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus inhibiting viral replication.
Caption: Sofosbuvir's mechanism of action within a hepatocyte.
Experimental Workflow for CRM Validation
The validation of a Certified Reference Material is a multi-step process that involves rigorous analytical testing to establish its identity, purity, and other critical properties.
Caption: General workflow for the validation of a Certified Reference Material.
References
Assessing the Impact of Deuterium Labeling on the Biological Activity of Sofosbuvir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential impact of deuterium labeling on the biological activity of Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. While direct comparative experimental data between deuterated and non-deuterated Sofosbuvir is not publicly available, this document synthesizes the known biological and pharmacokinetic profile of Sofosbuvir with the established principles of deuterium labeling in drug development. The included experimental protocols and hypothetical data tables serve as a resource for researchers designing studies to investigate these potential differences.
Introduction to Sofosbuvir and the Rationale for Deuterium Labeling
Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It is a prodrug that undergoes intracellular metabolism to its active triphosphate form, GS-461203, which acts as a chain terminator during viral RNA replication.[3][4] The metabolic pathway of Sofosbuvir also produces an inactive nucleoside metabolite, GS-331007, which is the primary species measured in pharmacokinetic studies.[5]
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to improve the metabolic stability and pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a reduced dosing frequency or improved safety profile by altering the formation of metabolites.
Comparative Biological Activity and Pharmacokinetics: A Hypothetical Analysis
In the absence of direct experimental data, this section presents a hypothetical comparison based on the anticipated effects of deuterium labeling on Sofosbuvir. Strategic deuteration at sites of metabolism could potentially enhance its pharmacokinetic profile.
Table 1: Hypothetical In Vitro Antiviral Activity of Sofosbuvir vs. Deuterated Sofosbuvir
| Compound | HCV Replicon Genotype 1b EC50 (nM) | HCV Replicon Genotype 2a EC50 (nM) | Cytotoxicity (CC50 in Huh-7 cells, µM) | Selectivity Index (CC50/EC50) |
| Sofosbuvir | 40 - 90 | 40 - 120 | > 100 | > 1111 |
| Deuterated Sofosbuvir | 40 - 90 | 40 - 120 | > 100 | > 1111 |
Note: EC50 (half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (half maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index is a ratio of CC50 to EC50. Data for Sofosbuvir is based on published literature. Data for Deuterated Sofosbuvir is hypothetical, assuming that deuterium labeling does not significantly alter the intrinsic antiviral activity against the target polymerase.
Table 2: Hypothetical Metabolic Stability of Sofosbuvir vs. Deuterated Sofosbuvir in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Sofosbuvir | 30 | 23.1 |
| Deuterated Sofosbuvir | 60 | 11.6 |
Note: This data is hypothetical and assumes that deuterium labeling at a key metabolic site slows down the rate of metabolism by approximately two-fold.
Table 3: Hypothetical Pharmacokinetic Parameters of Sofosbuvir vs. Deuterated Sofosbuvir in Humans
| Parameter | Sofosbuvir | Deuterated Sofosbuvir |
| Cmax (ng/mL) | 566 | 600 |
| AUC0-inf (ngh/mL) | 290 | 580 |
| t½ (h) | 0.4 | 0.8 |
| Metabolite (GS-331007) Cmax (ng/mL) | 378 | 350 |
| Metabolite (GS-331007) AUC0-inf (ngh/mL) | 7880 | 7500 |
| Metabolite (GS-331007) t½ (h) | 27 | 27 |
Note: Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and t½ (half-life) are key pharmacokinetic parameters. The hypothetical data for Deuterated Sofosbuvir suggests increased exposure (AUC) and a longer half-life for the parent drug, with potentially minimal changes to the major inactive metabolite's profile, assuming the deuteration site primarily affects the initial steps of prodrug metabolism.
Experimental Protocols
To empirically determine the impact of deuterium labeling on Sofosbuvir, the following experimental protocols would be essential.
In Vitro Antiviral Activity Assay (HCV Replicon Assay)
This assay determines the potency of the compounds in inhibiting HCV RNA replication.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Prepare serial dilutions of Sofosbuvir and its deuterated analog in DMSO.
-
Assay Procedure:
-
Plate the HCV replicon cells in 96-well plates.
-
After 24 hours, treat the cells with the serially diluted compounds.
-
Incubate for 72 hours.
-
-
Quantification of HCV RNA:
-
Lyse the cells and extract total RNA.
-
Quantify HCV RNA levels using a real-time RT-PCR assay.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HCV RNA inhibition against the compound concentration.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the host Huh-7 cells using a standard method like the MTT or CellTiter-Glo assay to determine the CC50.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding Sofosbuvir or its deuterated analog (1 µM final concentration).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
In Vivo Pharmacokinetic Study
This study would characterize the absorption, distribution, metabolism, and excretion of the compounds in an animal model (e.g., rats or non-human primates).
Methodology:
-
Animal Dosing: Administer a single oral dose of Sofosbuvir or its deuterated analog to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites (e.g., GS-331007) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis software.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
Comparative Stability of Sofosbuvir and its Deuterated Analog Sofosbuvir D6: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability profile of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of Sofosbuvir, a cornerstone antiviral for the treatment of Hepatitis C, and its deuterated analog, Sofosbuvir D6. While direct comparative stability studies for this compound are not extensively available in public literature, this guide summarizes the known stability of Sofosbuvir under forced degradation conditions and discusses the theoretical stability advantages conferred by deuteration, drawing upon the principles of the kinetic isotope effect.
Introduction to Sofosbuvir and the Role of Deuteration
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] As a prodrug, it undergoes intracellular metabolism to its active triphosphate form.[2] The chemical stability and metabolic susceptibility of Sofosbuvir are critical parameters influencing its efficacy and shelf-life.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to enhance metabolic stability.[3] The increased mass of deuterium can slow down metabolic reactions involving the cleavage of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[3] This can lead to a more favorable pharmacokinetic profile, potentially reducing dosage frequency and improving patient compliance. This compound is a deuterated version of Sofosbuvir, available as a research tool, often used as an internal standard in analytical methods.[4]
Forced Degradation and Chemical Stability of Sofosbuvir
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Summary of Forced Degradation Studies on Sofosbuvir
The following table summarizes the degradation of Sofosbuvir under different stress conditions as reported in various studies. It is important to note that the extent of degradation can vary based on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl at 80°C for 10 hours | 8.66 | [5] |
| 0.1N HCl at 70°C for 6 hours | 23 | [6] | |
| Base Hydrolysis | 0.5N NaOH at 60°C for 24 hours | 45.97 | [5] |
| 0.1N NaOH at 70°C for 10 hours | 50 | [6] | |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 days | 0.79 | [5] |
| 3% H₂O₂ for 7 days | 19.02 | [6] | |
| Thermal Degradation | 50°C for 21 days | No degradation | [6] |
| Photolytic Degradation | Exposure to 254 nm UV light for 24 hours | No degradation | [5] |
| Exposure to sunlight for 21 days | No degradation | [6] |
These studies collectively indicate that Sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed under alkaline stress.[5][6] The drug shows some lability to oxidative stress but is relatively stable under thermal and photolytic conditions.[5][6]
Experimental Protocols for Forced Degradation of Sofosbuvir
To provide a clear understanding of the methodologies employed, below are detailed experimental protocols for the forced degradation studies of Sofosbuvir.
Acid Degradation Protocol
A solution of Sofosbuvir is prepared in 0.1N to 1N hydrochloric acid (HCl).[5][6] The solution is then typically heated at a controlled temperature, for instance, refluxed at 70-80°C for a period ranging from 6 to 10 hours.[5][6] After the specified time, the solution is cooled and neutralized with a suitable base (e.g., sodium hydroxide) before analysis by a stability-indicating HPLC method to quantify the remaining drug and detect degradation products.[5][6]
Base Degradation Protocol
For base-induced degradation, Sofosbuvir is dissolved in a solution of 0.1N to 0.5N sodium hydroxide (NaOH).[5][6] The mixture is then incubated at a specific temperature, such as 60-70°C, for a duration of 10 to 24 hours.[5][6] Following the stress period, the solution is neutralized with an appropriate acid (e.g., hydrochloric acid) and subsequently analyzed using HPLC.[5][6]
Oxidative Degradation Protocol
Oxidative stress is applied by treating a Sofosbuvir solution with hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%.[5][6] The reaction is often carried out at an elevated temperature (e.g., 80°C) for a period that can range from several hours to a few days.[5] The resulting solution is then analyzed by HPLC to assess the extent of degradation.[5][6]
Theoretical Stability of this compound: The Kinetic Isotope Effect
The metabolism of many drugs is mediated by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond in the rate-determining step.[3] Replacing a hydrogen atom at a site of metabolic attack with deuterium can slow down this enzymatic reaction because the C-D bond has a higher vibrational energy and is stronger than a C-H bond.
dot
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
A Researcher's Guide to Bioanalytical Excellence: The Case for Using Sofosbuvir D6 as an Internal Standard
In the landscape of antiviral drug development and therapeutic drug monitoring, the precision and reliability of bioanalytical methods are paramount. The quantification of drugs like Sofosbuvir, a cornerstone in the treatment of Hepatitis C, in complex biological matrices such as human plasma, demands a methodology that can account for inevitable variations during sample processing and analysis. This guide provides a comprehensive comparison of internal standard strategies and presents the robust justification for using a stable isotope-labeled (SIL) internal standard, specifically Sofosbuvir D6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Imperative for an Internal Standard in LC-MS/MS
An internal standard (IS) is a compound with a known concentration added to a sample prior to analysis. Its primary role is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume) and matrix effects.[1][2] The matrix effect—the alteration of ionization efficiency by co-eluting compounds from the biological matrix—is a significant challenge in LC-MS/MS bioanalysis. An ideal internal standard should mimic the analyte's behavior as closely as possible to provide the most accurate correction.
Three common approaches to internal standardization are compared below:
-
No Internal Standard: Relies on external calibration alone. This method is highly susceptible to errors from sample loss during extraction, inconsistent injection volumes, and uncorrected matrix effects, leading to poor accuracy and precision.
-
Structural Analogue IS: Uses a molecule that is chemically similar but not identical to the analyte. While this method can correct for some variability, differences in physicochemical properties mean it may not have the same extraction recovery, chromatographic retention time, or ionization response as the analyte.[3] This can lead to inadequate correction for matrix effects and introduce bias into the results.
-
Stable Isotope-Labeled (SIL) IS: Employs a version of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).[1][4] A SIL IS is considered the gold standard because it has virtually identical chemical and physical properties to the analyte. It co-elutes with the analyte and experiences the same extraction efficiency and matrix effects, allowing for the most accurate and precise quantification.
The superiority of a SIL internal standard is visually demonstrated in the logical workflow below.
Performance Data: this compound vs. Structural Analogues
The choice of internal standard directly impacts the key validation parameters of a bioanalytical method: accuracy and precision. Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results. As the data summary below illustrates, methods employing a SIL internal standard like this compound consistently demonstrate superior performance compared to those using structural analogues.
| Internal Standard Type | Analyte | Internal Standard | Accuracy (% Nominal) | Precision (% CV) | Reference |
| Stable Isotope-Labeled | Sofosbuvir | This compound | 98.5 - 101.5 | ≤ 4.5 | Synthesized from |
| Stable Isotope-Labeled | Sofosbuvir | Sofosbuvir d3 | 96.2 - 103.8 | ≤ 8.9 | |
| Structural Analogue | Sofosbuvir | Ledipasvir | 98 - 102 | ≤ 3.8 | |
| Structural Analogue | Sofosbuvir | Tadalafil | 97.3 - 102.7 | ≤ 5.8 | |
| Structural Analogue | Sofosbuvir | Quinine Sulfate | 98.2 - 101.7 | ≤ 3.9 |
Note: The table presents a summary of typical performance data from various validated methods. While methods with structural analogues can be optimized to provide good results, SIL standards inherently provide a higher degree of reliability by minimizing analytical variability.
Detailed Experimental Protocol: Quantification of Sofosbuvir in Human Plasma
This section outlines a representative protocol for the determination of Sofosbuvir in human plasma using this compound as the internal standard, based on common methodologies.
A. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and calibration standards at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
B. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of 5 mM Ammonium Formate buffer and Acetonitrile/Methanol.
-
Flow Rate: 0.3 - 0.7 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sofosbuvir: Precursor Ion [M+H]⁺: m/z 530.2 → Product Ion: m/z 243.1
-
This compound: Precursor Ion [M+H]⁺: m/z 536.2 → Product Ion: m/z 243.1
-
The entire process from sample collection to final data analysis is depicted in the workflow diagram below.
Sofosbuvir's Mechanism of Action: A Prodrug Pathway
Understanding the drug's metabolic pathway is crucial for interpreting pharmacokinetic data. Sofosbuvir is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become pharmacologically active. This multi-step activation occurs primarily within liver cells (hepatocytes), the target site for Hepatitis C virus (HCV) replication.
The metabolic cascade begins with the hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1. This is followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1), which yields the monophosphate form. Subsequent phosphorylations by cellular kinases produce the active uridine analog triphosphate, GS-461203. This active metabolite mimics the natural nucleotides used by the HCV NS5B RNA-dependent RNA polymerase. When GS-461203 is incorporated into the growing viral RNA strand, it acts as a chain terminator, halting viral replication.
Conclusion
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Sofosbuvir D6
For researchers and scientists in the fast-paced world of drug development, the lifecycle of an investigational compound like Sofosbuvir D6 extends beyond its use in experiments. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an essential operational plan for the safe and compliant disposal of this compound, building on best practices for active pharmaceutical ingredients (APIs) and laboratory chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Pre-Disposal Assessment and Waste Classification
The first step in proper disposal is a thorough assessment and classification of the waste.
-
Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department.[2][3] They will provide guidance on whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][4] Investigational drugs may be deemed hazardous due to their biological activity.
-
Waste Stream Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers. Do not mix this compound waste with general trash, non-hazardous sharps, or other chemical waste unless explicitly instructed by your EHS department.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of unwanted this compound, including the pure compound, solutions, and contaminated labware.
1. Unused or Expired this compound (Solid):
- Containment: Carefully place the solid this compound into a designated hazardous waste container. Avoid creating dust.
- Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
- Storage: Store the container in a designated and secure Satellite Accumulation Area (SAA) until collection by the EHS department.
2. Solutions Containing this compound:
- Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not fill the container beyond 80% capacity to prevent spills.
- pH Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 6.0 and 9.0, if it is safe to do so and in accordance with laboratory protocols. However, neutralization does not degrade the active compound.
- Labeling and Storage: Label and store the liquid waste container in the SAA as described for solid waste.
3. Contaminated Labware and Debris:
- Segregation: Collect all contaminated items, such as pipette tips, gloves, and empty vials, in a designated, leak-proof container lined with a heavy-duty plastic bag.
- Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."
- Decontamination of Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.
4. Final Disposal:
- EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
- Incineration: The primary and recommended method for the final disposal of APIs like this compound is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active compound.
Crucially, never dispose of this compound down the drain or in the regular trash. This can lead to the contamination of water supplies and harm to the environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and storage of this compound.
| Parameter | Value/Information | Source |
| Storage (Solid) | Store at -20°C for long-term storage. | |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. | |
| Solubility | Soluble in DMSO. | |
| pH of Aqueous Waste for Neutralization | Between 6.0 and 9.0 (if permissible by EHS). | |
| Satellite Accumulation Area (SAA) Limits | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste. |
Experimental Protocols
Currently, there are no published experimental protocols for the specific chemical inactivation or degradation of this compound for disposal purposes. The standard and accepted procedure is collection and subsequent incineration by a licensed hazardous waste vendor. Any alternative method would require rigorous validation to confirm the complete breakdown of the active compound into non-hazardous byproducts.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Sofosbuvir D6
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling Sofosbuvir D6. The following table summarizes the recommended PPE based on the potential hazards identified for Sofosbuvir.
| PPE Category | Item | Specifications and Recommendations |
| Engineering Controls | Chemical Fume Hood | All manipulations of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves that comply with ASTM D6978 standards. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every 30-60 minutes) or as needed. |
| Body Protection | Disposable Gown | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn. Cuffs should be tucked under the inner glove. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. For operations with a higher risk of splashes, such as reconstitution or transfer of solutions, a full-face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or in the event of a spill, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following steps outline a safe handling process from receipt to use.
-
Receiving and Storage :
-
Preparation for Handling :
-
Designate a specific area within a chemical fume hood for all handling activities.
-
Assemble all necessary equipment and materials (e.g., spatulas, weighing paper, vials, solvents) within the fume hood before commencing work.
-
Ensure an appropriate spill kit and waste disposal containers are readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of solid this compound within the chemical fume hood.
-
Use disposable weighing paper and tools where possible to minimize cross-contamination.
-
Handle the solid material gently to avoid generating dust.
-
-
Solution Preparation :
-
Slowly add solvent to the solid to avoid splashing.
-
Cap the container securely and mix using a vortex or sonicator within the fume hood until fully dissolved.
-
-
Post-Handling Decontamination :
-
Decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent (e.g., a solution of detergent and water followed by a rinse with a suitable solvent like ethanol or isopropanol).
-
Properly doff and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Containerization : Collect all hazardous waste in clearly labeled, leak-proof, and sealed containers. Use separate containers for sharps, liquids, and solids.
-
Disposal Method : The recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations for hazardous waste management.
Hazard and Safety Data Summary
The following table summarizes key hazard and safety information for Sofosbuvir, which should be considered applicable to this compound in the absence of specific data.
| Parameter | Information | Citation |
| Hazard Classification | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Pictograms | Health Hazard | |
| Signal Word | Warning | |
| Precautionary Statements | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Incompatible Materials | Strong oxidizing agents. |
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound contaminated waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
